Product packaging for INCB9471(Cat. No.:CAS No. 869769-98-2)

INCB9471

Cat. No.: B3435029
CAS No.: 869769-98-2
M. Wt: 559.7 g/mol
InChI Key: ZMCJFJZOSKEMOM-DNKZPPIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INCB9471 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), functioning as an HIV-1 entry inhibitor . Its primary research application is in investigating the mechanism of viral entry and developing novel antiviral therapies. The compound acts via an allosteric, noncompetitive mechanism to block the interaction between the HIV-1 envelope glycoprotein gp120 and the CCR5 coreceptor on host CD4+ T-cells, thereby preventing viral fusion and entry . This mechanism is distinct from that of other CCR5 antagonists like maraviroc, making this compound a valuable tool for studying resistance and binding-site diversity . In clinical studies, this compound demonstrated potent and sustained antiviral activity against R5-tropic HIV-1 strains, including those resistant to other major antiretroviral classes . It exhibits favorable pharmacokinetics for research, characterized by a long plasma half-life and slow dissociation from the CCR5 receptor . This compound is metabolized primarily by CYP3A4, an important consideration for designing in vitro research models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40F3N5O2 B3435029 INCB9471 CAS No. 869769-98-2

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

INCB-9471 is an antagonist of CCR5. It works through a different mechanism of action than currently marketed oral antiviral drugs. Rather than fighting HIV inside a patient's white blood cells, it prevents the virus from entering uninfected cells by blocking its predominant entry route, the CCR5 co-receptor.

CAS No.

869769-98-2

Molecular Formula

C30H40F3N5O2

Molecular Weight

559.7 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

InChI

InChI=1S/C30H40F3N5O2/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3/t19-,25+,27+/m0/s1

InChI Key

ZMCJFJZOSKEMOM-DNKZPPIMSA-N

Isomeric SMILES

CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F

Canonical SMILES

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of INCB9471 in Preventing HIV-1 Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral entry into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapy. A major class of HIV-1, known as R5-tropic strains, utilizes the C-C chemokine receptor 5 (CCR5) as a co-receptor for entry into target immune cells, such as T-cells and macrophages.[1][2] INCB9471 is a potent and selective small-molecule antagonist of the CCR5 receptor, developed as an oral therapeutic for the treatment of HIV-1 infection.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: Allosteric Noncompetitive Inhibition of CCR5

The entry of R5-tropic HIV-1 into a host cell is a multi-step process. Initially, the viral envelope glycoprotein gp120 binds to the primary receptor, CD4, on the surface of the host cell.[1] This binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1][2]

This compound functions as an allosteric noncompetitive inhibitor of the CCR5 receptor.[1] This means that it binds to a site on the CCR5 receptor that is distinct from the binding site of the natural chemokine ligands (like RANTES, MIP-1α, and MIP-1β) and the HIV-1 gp120 protein.[1][5] By binding to this allosteric site, this compound induces a conformational change in the CCR5 receptor, which prevents it from interacting effectively with gp120.[1] This disruption of the gp120-CCR5 interaction is the pivotal step in its antiviral activity, effectively blocking the entry of R5-tropic HIV-1 strains into the host cell.[3]

Below is a diagram illustrating the signaling pathway of HIV-1 entry and the inhibitory action of this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion & Viral Entry gp41->Fusion CD4->CCR5 2. Conformational Change in gp120, exposes CCR5 binding site CCR5->gp41 4. gp41-mediated Fusion Blocked Entry Blocked CCR5->Blocked This compound This compound This compound->CCR5 Inhibition

Caption: Signaling pathway of R5-tropic HIV-1 entry and its inhibition by this compound.

Quantitative Data on the Efficacy of this compound

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data regarding its binding affinity, inhibition of CCR5-mediated signaling, and antiviral activity.

Table 1: Binding Affinity and Inhibition of CCR5 Signaling

ParameterIC50 / Kd Value (nM)Description
Dissociation Constant (Kd) 3.1Rate of dissociation from human CCR5 in peripheral blood mononuclear cells (PBMCs).[1]
Intracellular Calcium Mobilization 16Inhibition of CCR5-mediated intracellular calcium release.[1]
ERK Phosphorylation 3Inhibition of extracellular signal-regulated kinase (ERK) phosphorylation downstream of CCR5 activation.[1]
CCR5 Receptor Internalization 1.5Inhibition of the internalization of the CCR5 receptor.[1]

Table 2: In Vitro Anti-HIV-1 Activity

ParameterValue (nM)Description
Geometric Mean IC90 9The 90% inhibitory concentration against a panel of R5 HIV-1 strains from major clades (A, B, C, D, E, F, G, and J) in PBMCs.[1]
hERG Potassium Current Inhibition 4500IC50 for the inhibition of the hERG potassium channel, indicating a wide therapeutic window.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action and efficacy of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR5 receptor.

  • Cell Preparation: Human monocytes are isolated from peripheral blood.

  • Radioligand: A radiolabeled CCR5 ligand, such as [125I]MIP-1β, is used.

  • Competition: Cells are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Monocyte Migration (Chemotaxis) Assay

This assay assesses the functional antagonism of this compound on CCR5-mediated cell migration.

  • Cell Preparation: Primary human monocytes are isolated and prepared.

  • Chemoattractant: A CCR5 ligand, such as MIP-1β, is placed in the lower chamber of a transwell plate to act as a chemoattractant.

  • Treatment: Monocytes are pre-incubated with varying concentrations of this compound.

  • Migration: The treated monocytes are placed in the upper chamber of the transwell plate.

  • Incubation: The plate is incubated to allow for cell migration through the porous membrane separating the chambers.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or a fluorescent dye-based assay.

  • Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.

In Vitro Anti-HIV-1 Activity Assay in PBMCs

This assay measures the ability of this compound to inhibit HIV-1 replication in primary human cells.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate T cells.

  • Virus Stocks: Laboratory-adapted or clinical isolate strains of R5-tropic HIV-1 are used.

  • Infection: Stimulated PBMCs are infected with a standardized amount of HIV-1 in the presence of varying concentrations of this compound.

  • Culture: The infected cells are cultured for several days to allow for viral replication.

  • Quantification of Viral Replication: The amount of viral replication is measured by quantifying the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of this compound that inhibits 90% of viral replication (IC90) is calculated.

Below is a workflow diagram for a typical in vitro anti-HIV-1 activity assay.

Anti_HIV_Workflow start Start isolate_pbmcs Isolate PBMCs from Healthy Donor Blood start->isolate_pbmcs stimulate_pbmcs Stimulate PBMCs with PHA and IL-2 isolate_pbmcs->stimulate_pbmcs infect_cells Infect Stimulated PBMCs with HIV-1 in the presence of this compound dilutions stimulate_pbmcs->infect_cells prepare_virus Prepare R5-tropic HIV-1 Stock prepare_virus->infect_cells prepare_drug Prepare Serial Dilutions of this compound prepare_drug->infect_cells culture_cells Culture Infected Cells for 5-7 days infect_cells->culture_cells collect_supernatant Collect Culture Supernatant culture_cells->collect_supernatant p24_elisa Quantify p24 Antigen using ELISA collect_supernatant->p24_elisa data_analysis Calculate IC90 Value p24_elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro anti-HIV-1 activity assay.

Conclusion

This compound is a potent and selective allosteric noncompetitive antagonist of the CCR5 co-receptor. Its mechanism of action involves binding to the CCR5 receptor and inducing a conformational change that prevents the interaction with the HIV-1 gp120 envelope protein, thereby blocking the entry of R5-tropic HIV-1 strains into host cells. The quantitative data from in vitro studies demonstrate its high potency and selectivity. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of CCR5 antagonists in the context of HIV-1 drug development.

References

INCB9471: A Technical Guide to a Novel CCR5 Allosteric Noncompetitive Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3][4][5] CCR5 is a member of the G-protein coupled receptor (GPCR) superfamily and plays a crucial role as a co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus type-1 (HIV-1) into host cells.[1] By binding to CCR5, this compound effectively blocks the interaction between the viral envelope protein gp120 and the co-receptor, thereby preventing viral entry and subsequent infection.[1]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays relevant to its characterization.

Mechanism of Action: Allosteric Noncompetitive Inhibition

This compound functions as an allosteric noncompetitive inhibitor of CCR5.[1][6][7] This means that it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) and the HIV-1 gp120 protein.[1] Studies have demonstrated that increasing concentrations of this compound lead to a reduction in the maximal binding of CCR5 ligands without altering their binding affinity (Kd).[1] This characteristic is the hallmark of noncompetitive inhibition. The binding of this compound induces a conformational change in the CCR5 receptor, rendering it incapable of effectively binding its natural ligands or the viral envelope, thus inhibiting downstream signaling and viral entry.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, binding affinity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound
Assay TypeCell Type/SystemParameterValue (nM)Reference
CCR5-mediated Calcium MobilizationHuman PBMCsIC5016[1]
ERK Phosphorylation InhibitionHuman PBMCsIC503[1]
CCR5 Receptor InternalizationHuman PBMCsIC501.5[1]
Anti-HIV-1 Activity (R5 strains)Human PBMCsGeometric Mean IC909[1]
MIP-1β Binding Assay-IC503.9[1]
CCR5 Chemotaxis Assay-IC501.1[1]
Anti-HIV-1 Activity (ADA strain)-IC50<1[1]
Anti-HIV-1 Activity (BaL strain)-IC50<1[1]
Table 2: Binding Affinity of this compound
TargetCell Type/SystemParameterValue (nM)Reference
Human CCR5Human PBMCsKd3.1[1]
Table 3: Pharmacokinetic and ADMET Properties of this compound
ParameterValueReference
Caco-2 Permeability16.5 x 10⁻⁶ cm/s[1]
Human Serum Protein Binding (free fraction)16%[1]
hERG Potassium Current InhibitionIC50 = 4.5 µM[1]
Plasma Half-life (repeat dosing)58-60 hours[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity of this compound to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing human CCR5 (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-MIP-1α or another suitable CCR5 radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CCR5 ligand (e.g., unlabeled MIP-1α).

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Homogenize CCR5-expressing cells in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (typically 5-20 µg of protein).

    • A fixed concentration of radioligand (typically at or below its Kd).

    • Varying concentrations of this compound (for competition curve).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by a CCR5 agonist.

Materials:

  • Cells: A cell line stably expressing human CCR5 and a G-protein that couples to the calcium signaling pathway (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • CCR5 Agonist: A CCR5 ligand such as RANTES or MIP-1β.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional): To prevent dye leakage from the cells.

  • Fluorescence Plate Reader: With the capability for kinetic reads and automated liquid handling.

Procedure:

  • Cell Plating: Seed the CCR5-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate the plate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: After dye loading, add varying concentrations of this compound to the wells and incubate for a further 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well.

  • Agonist Addition: Use the plate reader's integrated liquid handler to add a pre-determined concentration (typically EC80) of the CCR5 agonist to all wells simultaneously.

  • Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity kinetically over a period of 1-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response as a function of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Chemotaxis Assay (Transwell)

This assay assesses the ability of this compound to block the migration of cells towards a CCR5 chemoattractant.

Materials:

  • Cells: A cell type that expresses CCR5 and is known to undergo chemotaxis (e.g., human peripheral blood mononuclear cells (PBMCs) or a CCR5-expressing cell line).

  • Chemoattractant: A CCR5 ligand such as MIP-1β.

  • Test Compound: this compound.

  • Transwell Inserts: With a pore size appropriate for the cells being used (e.g., 5 µm).

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Detection Reagent: A cell viability reagent (e.g., Calcein AM) or a cell counting method.

Procedure:

  • Cell Preparation: Resuspend the cells in assay medium. Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Assay Setup:

    • In the lower chamber of a 24-well plate, add the assay medium containing the chemoattractant. For negative control wells, add assay medium without the chemoattractant.

    • Place the Transwell inserts into the wells.

    • Add the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

  • Cell Quantification:

    • Carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by directly counting the cells using a flow cytometer or a plate reader after staining with a viability dye like Calcein AM.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemokine Chemokine (RANTES, MIP-1α/β) CCR5 CCR5 Receptor Chemokine->CCR5 gp120 HIV-1 gp120 gp120->CCR5 G_protein G-protein (Gαi) CCR5->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression

Caption: Simplified CCR5 signaling cascade upon ligand or gp120 binding.

Mechanism of Allosteric Noncompetitive Inhibition by this compound

Allosteric_Inhibition cluster_0 Normal Binding cluster_1 Allosteric Inhibition by this compound Ligand { Ligand | (Chemokine/gp120)} Receptor_A CCR5 Orthosteric Site Allosteric Site Ligand:f0->Receptor_A:f1 Binds Signaling Signaling Receptor_A->Signaling Active Conformation This compound This compound Receptor_B CCR5 Orthosteric Site Allosteric Site This compound->Receptor_B:f2 Binds No Signaling No Signaling Receptor_B->No Signaling Inactive Conformation Ligand_B { Ligand | (Chemokine/gp120)} Ligand_B:f0->Receptor_B:f1 Binding Blocked

Caption: this compound binds to an allosteric site, preventing ligand binding.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare CCR5-expressing cell membranes Start->Prepare_Membranes Setup_Plate Set up 96-well plate: - Membranes - Radioligand - this compound / Controls Prepare_Membranes->Setup_Plate Incubate Incubate to reach equilibrium Setup_Plate->Incubate Filter Rapidly filter to separate bound from free ligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity with a scintillation counter Wash->Count Analyze Analyze data: - Calculate specific binding - Determine IC50/Ki Count->Analyze End End: Report Results Analyze->End

Caption: Step-by-step workflow for a CCR5 radioligand binding assay.

References

The Discovery and Development of INCB9471: A CCR5 Antagonist for HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

INCB9471 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 5 (CCR5) developed by Incyte Corporation for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, intended for an audience of researchers, scientists, and drug development professionals. The core of this guide focuses on the quantitative data, detailed experimental methodologies, and the underlying biological pathways associated with this compound.

Introduction

The entry of the most common strains of HIV-1 into host T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This initial interaction induces a conformational change in gp120, enabling it to bind to a coreceptor, primarily CCR5 or CXCR4. Viruses that utilize CCR5 are termed R5-tropic and are predominant, especially in the early stages of infection. Individuals with a homozygous 32-base pair deletion in the CCR5 gene are highly resistant to HIV-1 infection, highlighting CCR5 as a key therapeutic target.[1] this compound was developed as a CCR5 antagonist to block this crucial step in the viral lifecycle, offering a novel mechanism of action distinct from existing antiretroviral therapies that target viral enzymes.[2]

Discovery and Preclinical Development

This compound was identified through a focused drug discovery program aimed at developing novel indane derivatives with high affinity and selectivity for the CCR5 receptor.[1][3] The lead compound, this compound, emerged from extensive structure-activity relationship (SAR) studies and demonstrated potent anti-HIV-1 activity and favorable pharmacokinetic properties.

In Vitro Pharmacology

A series of in vitro assays were conducted to characterize the pharmacological profile of this compound.

Table 1: In Vitro Activity of this compound

AssayCell Type/SystemParameterValue
CCR5 Binding AffinityHuman PBMCsKd3.1 nM
Calcium MobilizationCCR5-expressing cellsIC5016 nM
ERK PhosphorylationCCR5-expressing cellsIC503 nM
CCR5 Receptor InternalizationCCR5-expressing cellsIC501.5 nM
Anti-HIV-1 Activity (R5-tropic)Human PBMCsGeometric Mean IC909 nM
Anti-HIV-1 Activity (X4-tropic)-ActivityInactive
hERG Potassium Current Inhibition-IC504.5 µM

Data sourced from[1]

Preclinical Pharmacokinetics and Safety

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound were evaluated in preclinical species.

Table 2: Preclinical Pharmacokinetic and ADME Profile of this compound

ParameterSpecies/SystemResult
Oral BioavailabilityRat100%
Oral BioavailabilityDog95%
Caco-2 Permeability-16.5 x 10-6 cm/s
Human Serum Protein Binding-84% (16% free fraction)
Human Liver Microsomes-Low intrinsic clearance

Data sourced from[4]

Preclinical safety evaluation in rodents and primates under Good Laboratory Practice (GLP) conditions indicated a favorable safety profile, justifying its progression into human clinical trials.[1]

Mechanism of Action

This compound functions as a non-competitive allosteric antagonist of the CCR5 receptor. By binding to a site on the receptor distinct from the natural ligand binding site, it induces a conformational change in CCR5 that prevents its interaction with the HIV-1 gp120 envelope protein. This blockade of the gp120-CCR5 interaction is the pivotal step in inhibiting the entry of R5-tropic HIV-1 into host cells.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change in gp120 Cell_Interior Cell Interior CCR5->Cell_Interior 4. Viral Fusion & Entry This compound This compound This compound->CCR5 Blockade

Caption: HIV-1 entry signaling pathway and the inhibitory action of this compound.

Clinical Development

This compound progressed into Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and antiviral efficacy in humans.

Phase I Studies

Phase I trials in healthy volunteers demonstrated that single doses up to 300mg and multiple doses up to 200mg for ten days were well-tolerated with no dose-limiting toxicities observed.[2] These studies also established a long plasma half-life of 58-60 hours with repeat dosing.[1]

Phase II Study (INCYTE-39110-101)

A key Phase IIa, randomized, placebo-controlled study was conducted to assess the safety and efficacy of this compound in HIV-1 infected patients with R5-tropic virus. The study evaluated three doses of this compound administered orally once daily for 14 days as monotherapy.

Table 3: Phase IIa Clinical Trial Results for this compound

Treatment GroupNMean Maximal Viral Load Decline (log10 copies/mL)Day of Maximal Decline
This compound 200mg QD23 (pooled with other doses)1.81Day 16
Placebo---

Data for the 200mg dose group sourced from[2]. Detailed data for other dose groups were not publicly available.

The study highlighted a sustained antiviral effect, with viral load suppression continuing after the 14-day treatment period.[2]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the intracellular calcium flux induced by the natural CCR5 ligand, RANTES (CCL5).

Calcium_Mobilization_Workflow A Plate CCR5-expressing cells B Load cells with a calcium-sensitive fluorescent dye A->B C Incubate with this compound or vehicle control B->C D Stimulate with RANTES (CCL5) C->D E Measure fluorescence intensity over time (kinetic read) D->E F Calculate IC50 value E->F

Caption: Workflow for the Calcium Mobilization Assay.

Protocol:

  • Cell Plating: CCR5-expressing cells (e.g., CHO or HEK293 cells stably transfected with the human CCR5 gene) are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution, often containing probenecid to prevent dye extrusion. Incubation is typically for 1 hour at 37°C.

  • Compound Incubation: Serial dilutions of this compound or vehicle control are added to the wells and incubated for a defined period (e.g., 15-30 minutes) at room temperature.

  • Ligand Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader with an integrated liquid handling system. The natural CCR5 ligand, RANTES, is injected into the wells to stimulate the cells.

  • Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time. The peak fluorescence response is used to determine the inhibitory effect of this compound, and the data is fitted to a dose-response curve to calculate the IC50 value.

hERG Patch Clamp Assay

This electrophysiological assay is a standard safety screen to assess the potential of a compound to inhibit the hERG potassium channel, which can be associated with cardiac arrhythmias.

Protocol:

  • Cell Culture: A cell line stably expressing the hERG potassium channel (e.g., HEK293 cells) is used.

  • Whole-Cell Patch Clamp: Individual cells are voltage-clamped in the whole-cell configuration using a patch-clamp amplifier. The cell membrane potential is held at a negative holding potential (e.g., -80 mV).

  • Current Elicitation: A specific voltage protocol is applied to elicit hERG tail currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to measure the deactivating tail current.

  • Compound Application: this compound is applied to the cell at various concentrations via a perfusion system. The effect of the compound on the hERG tail current is measured at steady state for each concentration.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of this compound relative to the baseline current. These data are then used to generate a concentration-response curve and determine the IC50 value.

Phase IIa Clinical Trial Protocol (Simplified)

Clinical_Trial_Workflow cluster_screening Screening Period cluster_treatment Treatment Period (14 Days) cluster_followup Follow-up Period Screening Screening for Eligibility: - HIV-1 positive - R5-tropic virus - Antiretroviral therapy naive or not on HAART for 3 months Randomization Randomization Screening->Randomization Dosing Once-daily oral administration: - this compound (3 doses) - Placebo Randomization->Dosing Assessments1 Safety and PK assessments Dosing->Assessments1 Assessments2 Virologic assessments (viral load) and safety monitoring Dosing->Assessments2

Caption: Simplified workflow of the Phase IIa clinical trial for this compound.

Protocol Overview:

  • Patient Population: HIV-1 infected individuals who were either antiretroviral therapy-naïve or had not received a HAART regimen for at least 3 months prior to screening. Patients were required to have detectable R5-tropic HIV-1.

  • Study Design: A randomized, placebo-controlled, double-blind study.

  • Treatment: Patients received one of three oral doses of this compound or a matching placebo once daily for 14 days as monotherapy.

  • Primary Objectives:

    • To assess the safety and tolerability of this compound.

    • To determine the pharmacokinetic profile of the different doses.

    • To evaluate the antiretroviral activity by measuring the change in plasma HIV-1 RNA levels from baseline.

  • Assessments: Safety was monitored through adverse event reporting, clinical laboratory tests, and electrocardiograms. Efficacy was primarily assessed by quantifying HIV-1 RNA levels at baseline and at multiple time points during and after the treatment period.

Conclusion

This compound was a promising CCR5 antagonist that demonstrated potent in vitro anti-HIV-1 activity, excellent oral bioavailability in preclinical species, and a favorable safety profile. Clinical studies confirmed its antiviral efficacy in HIV-1 infected patients. Although the development of this compound was discontinued for business reasons, the data generated throughout its discovery and development program contributed valuable knowledge to the field of HIV therapeutics and the development of CCR5 antagonists. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for researchers and scientists in the ongoing effort to develop novel antiretroviral agents.

References

INCB9471: A Technical and Scientific Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Developed by Incyte Corporation, it belongs to a class of compounds known as indane derivatives.[3][4] CCR5 is a G-protein-coupled receptor (GPCR) that serves two primary functions: it mediates the chemotactic response of immune cells to its natural chemokine ligands (e.g., MIP-1α, MIP-1β, and RANTES) and acts as a major co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells, such as T-cells and macrophages.[1][5]

By binding to CCR5, this compound functions as an entry inhibitor, preventing the virus from entering and infecting immune cells.[6] This mechanism of action is distinct from many other antiretroviral drugs that act after the virus has already entered the cell.[6] Additionally, its antagonism of natural chemokine signaling gives it potential utility in inflammatory conditions. This document provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is classified as an indane derivative, designed through conformational analysis to provide rigidity while maintaining the necessary orientation of key pharmacophore elements for optimal receptor interaction.[4]

Chemical Identifiers
IdentifierValue
IUPAC Name 1-(4,6-dimethylpyrimidin-5-yl)-N-(4-((S)-4-((1R,2S)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)-3-methylpiperazin-1-yl)piperidin-4-yl)methanamide
Molecular Formula C₃₀H₄₀F₃N₅O
Molecular Weight 559.67 g/mol
CAS Number 869769-98-2
SMILES CCO[C@H]1--INVALID-LINK--C(C4=C(C)N=CN=C4C)=O)C)CC2)C)C5=CC=C(C(F)(F)F)C=C5C1
Physicochemical Characteristics
PropertyValue/Description
Appearance Solid
Rotamers Exists as a 1:1 mixture of two rotamers in solution due to slow rotation around an amide bond.[1]
Permeability High permeability across Caco-2 monolayers (16.5 × 10⁻⁶ cm/s).[1]
P-gp Substrate Not a substrate for P-glycoprotein (P-gp) or other efflux transporters.[1]

Mechanism of Action and Signaling Pathway

This compound is an allosteric, noncompetitive antagonist of the CCR5 receptor.[1] Its binding prevents the conformational changes in CCR5 that are necessary for both HIV-1 gp120-mediated membrane fusion and natural chemokine-induced signaling.

The diagram below illustrates the dual-inhibitory action of this compound.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space CCR5 CCR5 Receptor G_protein Gαi/Gq Protein CCR5->G_protein Activates Viral_Entry Viral Entry CCR5->Viral_Entry Mediates Fusion CD4 CD4 HIV HIV-1 gp120 CD4->HIV Conformational Change PLC PLC G_protein->PLC Activates ERK_Phos ERK Phosphorylation G_protein->ERK_Phos ...via signaling cascade Chemokines Chemokines (MIP-1α, RANTES) Chemokines->CCR5 Binds HIV->CCR5 Binds Co-receptor HIV->CD4 Binds First This compound This compound This compound->CCR5 Allosteric Antagonism Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Cell_Migration Cell Migration (Chemotaxis) Ca_Mobilization->Cell_Migration ERK_Phos->Cell_Migration Experimental_Workflow cluster_workflow In Vitro Characterization Workflow cluster_functional Binding 1. Radioligand Binding Assay Functional 2. Functional Assays (Signaling) Binding->Functional Determine Ki & Select Hits Migration 3. Chemotaxis Assay Functional->Migration Confirm Functional Antagonism (IC₅₀) Ca_Assay Calcium Mobilization Functional->Ca_Assay ERK_Assay ERK Phosphorylation Functional->ERK_Assay Antiviral 4. HIV-1 Entry Assay Migration->Antiviral Confirm Cellular Effect

References

The Pharmacokinetic Profile and Oral Bioavailability of INCB9471: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB9471, also known as TBR-652, is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). As a key co-receptor for HIV-1 entry into host cells, CCR5 represents a significant target for antiretroviral therapy. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and oral bioavailability of this compound, compiling available preclinical and clinical data. The document details the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, supported by quantitative data from in vivo and in vitro studies. Furthermore, it outlines the experimental methodologies employed in these key studies and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is an orally bioavailable small molecule that exhibits high affinity and selectivity for the CCR5 receptor.[1] By blocking the interaction between the viral envelope protein gp120 and CCR5, this compound effectively inhibits the entry of R5-tropic HIV-1 into host cells.[1][2] The development of a potent, selective, and orally administered CCR5 antagonist like this compound holds significant promise for the treatment of HIV-1 infection, particularly in treatment-experienced patients and as a component of combination antiretroviral therapy.[2] Understanding the pharmacokinetic properties and oral bioavailability of this compound is paramount for its clinical development and therapeutic application.

Preclinical Pharmacokinetics

In vivo pharmacokinetic studies in rats and dogs have demonstrated that this compound possesses excellent oral bioavailability and a favorable pharmacokinetic profile, supporting the potential for once-daily dosing.[3]

In Vivo Pharmacokinetics in Animal Models

Following intravenous administration, this compound exhibited low systemic clearance and a high volume of distribution in both rats and dogs, contributing to a long half-life.[3] Oral administration resulted in even longer half-lives.[3] Notably, the oral bioavailability was exceptionally high, reaching 100% in rats and 95% in dogs.[3]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

ParameterRatDog
Oral Bioavailability (F) 100%95%
Half-life (t½) - IV 6 hours11 hours
Half-life (t½) - Oral Longer than IVLonger than IV
Systemic Clearance (CL) - IV LowLow
Volume of Distribution (Vd) - IV HighHigh

Source: Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity.[3]

In Vitro ADME Properties

In vitro studies provided further insights into the favorable pharmacokinetic characteristics of this compound.

Table 2: In Vitro ADME Properties of this compound

ParameterValueImplication
Caco-2 Permeability 16.5 x 10⁻⁶ cm/sHigh potential for oral absorption
P-gp Substrate NoNot subject to efflux by P-gp transporter
Human Serum Protein Binding 84% (16% free fraction)Moderate binding, with a significant unbound fraction available for pharmacological activity

Source: Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity.[3]

Clinical Pharmacokinetics in Humans

Clinical studies in both healthy volunteers and HIV-1-infected patients have confirmed the promising pharmacokinetic profile of this compound (TBR-652), supporting its development as a once-daily oral antiretroviral agent.[3][4][5]

A double-blind, randomized, placebo-controlled, dose-escalating study in HIV-1-infected, antiretroviral treatment-experienced, CCR5 antagonist-naïve patients demonstrated that TBR-652 was well absorbed and exhibited a slow decline in plasma concentrations.[3][5]

Table 3: Clinical Pharmacokinetic Parameters of TBR-652 in HIV-1-Infected Patients (Day 10, Once-Daily Dosing)

DoseMean Elimination Half-life (t½) (hours)Mean AUC₀₋₂₄ (ng·h/mL)Mean Cₘₐₓ (ng/mL)
25 mg 22.50382.535.0
50 mg 35.821245102.5
75 mg 47.621912.5156.75
100 mg 40.532660197.0
150 mg 41.557275508.5

Source: Pharmacokinetics and Pharmacodynamics of TBR-652, a Novel CCR5 Antagonist, in HIV-1-Infected, Antiretroviral Treatment-Experienced, CCR5 Antagonist-Naïve Patients.[3]

The study revealed that the area under the curve (AUC) and maximum concentration (Cmax) of TBR-652 increased in a dose-proportional manner between the 50 mg and 100 mg once-daily doses.[3]

Mechanism of Action and Signaling Pathway

This compound is a CCR5 antagonist.[1] CCR5 is a G-protein coupled receptor (GPCR) whose natural ligands include chemokines such as RANTES, MIP-1α, and MIP-1β.[1] In the context of HIV-1 infection, the viral envelope glycoprotein gp120 binds to the CD4 receptor on T-cells and macrophages, which induces a conformational change allowing it to bind to the CCR5 co-receptor.[1] This interaction facilitates the fusion of the viral and host cell membranes, leading to viral entry.[1] this compound blocks this interaction.

Binding of chemokines to CCR5 activates intracellular signaling pathways, including calcium mobilization and ERK phosphorylation.[1] this compound has been shown to inhibit these CCR5-mediated signaling events.[1]

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV-1 gp120 HIV-1 gp120 CCR5 CCR5 HIV-1 gp120->CCR5 binds CD4 CD4 HIV-1 gp120->CD4 binds Chemokine Chemokine Chemokine->CCR5 binds This compound This compound This compound->CCR5 blocks G-protein G-protein CCR5->G-protein activates Viral Entry Viral Entry CCR5->Viral Entry CD4->CCR5 conformational change PLC PLC G-protein->PLC activates ERK Phosphorylation ERK Phosphorylation G-protein->ERK Phosphorylation Ca2+ Mobilization Ca2+ Mobilization PLC->Ca2+ Mobilization

Caption: CCR5 signaling pathway and inhibition by this compound.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.

In Vivo Pharmacokinetic Studies in Rats and Dogs
  • Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum.

  • Dosing: For oral administration, this compound is typically formulated in a suitable vehicle and administered via oral gavage. For intravenous administration, the compound is dissolved in an appropriate vehicle and administered as a bolus injection or infusion.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein).

  • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution are calculated using non-compartmental analysis.

Preclinical_PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling serial collection Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC_MS_MS Plasma_Separation->LC_MS_MS analysis PK_Analysis PK_Analysis LC_MS_MS->PK_Analysis

Caption: General workflow for preclinical pharmacokinetic studies.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to form a confluent monolayer.

  • Assay Procedure: The permeability of this compound is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound is added to the donor chamber, and samples are collected from the receiver chamber at specific time points.

  • Analysis: The concentration of this compound in the receiver chamber is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Human Serum Protein Binding Assay
  • Method: Equilibrium dialysis is a common method.

  • Procedure: A solution of this compound in human plasma is placed in one chamber of a dialysis cell, separated by a semi-permeable membrane from a protein-free buffer in the other chamber. The system is incubated at 37°C until equilibrium is reached.

  • Analysis: The concentrations of this compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Calcium Mobilization Assay
  • Cell Line: A cell line expressing CCR5 is used.

  • Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. After establishing a baseline fluorescence, a CCR5 agonist (e.g., RANTES) is added, and the change in fluorescence, indicating intracellular calcium release, is measured. To assess antagonist activity, cells are pre-incubated with this compound before the addition of the agonist.

  • Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization, is determined.

ERK Phosphorylation Assay
  • Cell Line: A CCR5-expressing cell line is utilized.

  • Procedure: Cells are stimulated with a CCR5 agonist in the presence or absence of this compound. After stimulation, cells are lysed, and the level of phosphorylated ERK (p-ERK) is measured using methods such as ELISA or Western blotting.

  • Data Analysis: The IC₅₀ value for the inhibition of agonist-induced ERK phosphorylation is calculated.

Conclusion

This compound (TBR-652) demonstrates a highly favorable pharmacokinetic profile characterized by excellent oral bioavailability, a long half-life, and dose-proportional exposure in the clinically relevant range. These properties, combined with its potent and selective CCR5 antagonism, position this compound as a promising candidate for a once-daily oral agent in the management of HIV-1 infection. The comprehensive data gathered from preclinical and clinical studies provide a strong foundation for its continued development and potential integration into future antiretroviral regimens.

References

INCB9471: A Technical Overview of a CCR5 Antagonist for R5-Tropic HIV-1 Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB9471 is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2][3] Developed by Incyte Corporation, this compound has demonstrated potent anti-HIV-1 activity, a favorable pharmacokinetic profile, and a good safety profile in early-stage clinical trials.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction

The HIV-1 entry process is a key target for antiretroviral therapy. The virus gains entry into host CD4+ T-cells through the interaction of its envelope glycoprotein gp120 with the CD4 receptor and a co-receptor, either CCR5 or CXCR4.[2][5] Viruses that utilize CCR5 are termed R5-tropic and are predominant in the early stages of HIV infection, with over 85% of treatment-naïve patients harboring detectable R5-tropic virus.[1] CCR5 antagonists represent a distinct class of antiretroviral drugs that block this interaction, thereby preventing viral entry into host cells.[2] this compound emerged as a promising candidate in this class, showing efficacy against HIV-1 strains resistant to other major classes of antiretroviral drugs, including protease inhibitors, nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and fusion inhibitors.[1]

Mechanism of Action

This compound functions as a non-competitive, allosteric antagonist of the CCR5 receptor.[2][6] It binds to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents the binding of the HIV-1 gp120 protein.[5] This blockade of the gp120-CCR5 interaction is crucial as it precedes the conformational changes in the viral gp41 protein necessary for the fusion of the viral and cellular membranes.[5] By inhibiting this initial step, this compound effectively prevents the entry of R5-tropic HIV-1 into the host cell.[2]

cluster_0 HIV-1 Entry (R5-Tropic) cluster_1 Inhibition by this compound HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 expresses CD4 CD4 Receptor gp120->CD4 1. Binds to Blocked_CCR5 CCR5 Co-Receptor (Blocked) gp120->Blocked_CCR5 Binding Prevented CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational change allows binding to Fusion Membrane Fusion CCR5->Fusion 3. Triggers Host Cell Host Cell Viral Entry Viral Entry Fusion->Viral Entry This compound This compound This compound->Blocked_CCR5 Binds to & allosterically inhibits

Figure 1: Mechanism of Action of this compound in Preventing HIV-1 Entry.

Preclinical Data

In Vitro Antiviral Activity

This compound demonstrated potent and selective activity against a broad range of R5-tropic HIV-1 primary isolates from various clades (A, B, C, D, E, F, G, and J).[2] Importantly, it showed no activity against X4-tropic HIV-1 strains, confirming its specific mechanism of action through the CCR5 co-receptor.[2] The compound was also effective against HIV-1 variants resistant to other classes of antiretroviral drugs.[2]

ParameterValueCell LineReference
Geometric Mean IC909 nMPBMCs[2]
IC50 (HIV-1 ADA)0.36 nM-[7]
IC50 (HIV-1 Ba-L)0.16 nM-[7]
Kd3.1 nMHuman PBMCs[4][6]
hERG IC504.5 µM-[2]
Cytotoxicity (CC50)> 25 µMVarious human primary cell lines[2]

Table 1: In Vitro Activity of this compound

Receptor Binding and Signaling Inhibition

Kinetic studies revealed that this compound rapidly associates with and slowly dissociates from human CCR5.[6] It effectively inhibited CCR5-mediated signaling events.

AssayIC50 ValueReference
Intracellular Calcium Mobilization16 nM[6]
ERK Phosphorylation3 nM[6]
CCR5 Receptor Internalization1.5 nM[6]
MIP-1α induced chemotaxis4.8 nM[8]

Table 2: Inhibition of CCR5-Mediated Signaling by this compound

Clinical Data

Phase I Studies

Phase I studies in healthy volunteers demonstrated that this compound was safe and well-tolerated.[1] Single doses up to 300mg and multiple doses up to 200mg for ten days did not result in dose-limiting toxicity.[1] The pharmacokinetic profile was characterized by rapid absorption and a long plasma half-life.[4]

ParameterValueDosingReference
Time to max concentration (tmax)1 to 3 hoursSingle and repeat doses[4]
Mean half-life (t1/2)39 to 60 hoursSingle and repeat doses[4]
Repeat dose half-life (t1/2)58-60 hoursRepeat dosing[2]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Coadministration with ritonavir, a potent CYP3A4 inhibitor, significantly increased the systemic exposure of this compound, suggesting that dose adjustments would be necessary when used in combination with strong CYP3A4 inhibitors.[4][9]

Phase IIa Study

A 14-day, placebo-controlled Phase IIa study evaluated the safety, pharmacokinetics, and antiviral activity of this compound in 23 HIV-1 infected patients (treatment-naïve or not on a HAART regimen for at least 3 months).[1][10] The study assessed three different doses of this compound administered orally once daily.[10]

DoseMean Maximal Viral Load Reduction (log10) at Day 16Mean Viral Load Reduction (log10) at Day 28Reference
200mg once-daily1.810.81[1]

Table 4: Efficacy of this compound in a Phase IIa Study

The study demonstrated a rapid and sustained reduction in viral load, which persisted beyond the 14-day treatment period, consistent with the long plasma half-life of the drug.[1] this compound was reported to be safe and well-tolerated in this patient population.[1]

Experimental Protocols

Antiviral Activity Assay (General Protocol)

While specific details for this compound assays are not fully published, a general protocol for determining the in vitro antiviral activity of a compound against HIV-1 in peripheral blood mononuclear cells (PBMCs) is as follows:

cluster_workflow In Vitro Antiviral Assay Workflow A Isolate PBMCs from healthy donor blood B Stimulate PBMCs with PHA and IL-2 for 2-3 days A->B C Plate stimulated PBMCs B->C D Add serial dilutions of this compound C->D E Infect cells with R5-tropic HIV-1 strain D->E F Incubate for 7 days E->F G Measure viral replication (e.g., p24 antigen ELISA or Reverse Transcriptase activity) F->G H Calculate IC50/IC90 values G->H

Figure 2: Generalized Workflow for In Vitro HIV-1 Antiviral Assay.

Protocol Steps:

  • PBMC Isolation: Peripheral blood mononuclear cells are isolated from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: Isolated PBMCs are stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate the cells and make them susceptible to HIV-1 infection.

  • Compound Addition: Stimulated PBMCs are plated in 96-well plates, and serial dilutions of this compound are added to the wells.

  • Viral Infection: A standardized amount of an R5-tropic HIV-1 laboratory strain (e.g., Ba-L) or a clinical isolate is added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 7 days to allow for viral replication.

  • Quantification of Viral Replication: The supernatant from each well is collected, and the level of viral replication is quantified using either a p24 antigen capture ELISA or a reverse transcriptase activity assay.

  • Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50) or 90% (IC90) is calculated by non-linear regression analysis.

Phase IIa Clinical Trial Protocol (Outline)

The following outlines the key elements of the Phase IIa clinical trial for this compound:

cluster_trial Phase IIa Clinical Trial Design Screening Screening Period - HIV-1 RNA > 10,000 copies/mL - R5-tropic virus only - ARV-naïve or off ARVs for ≥ 3 months Randomization Randomization (Double-blind, Placebo-controlled) Screening->Randomization Treatment 14-Day Treatment Period - this compound (3 doses) or Placebo - Once daily oral administration Randomization->Treatment FollowUp Follow-up Period (up to Day 42) - Monitor safety and viral load Treatment->FollowUp Endpoints Primary Endpoints - Safety and Tolerability - Pharmacokinetics - Change in HIV-1 RNA FollowUp->Endpoints

Figure 3: Logical Flow of the Phase IIa Clinical Trial for this compound.
  • Study Design: A randomized, double-blind, placebo-controlled study.[10]

  • Patient Population: Asymptomatic, HIV-1 infected individuals (18-65 years) who were either treatment-naïve or had not received antiretroviral (ARV) therapy for at least 3 months prior to screening.[10] Key inclusion criteria included an HIV-1 RNA level >10,000 copies/mL and infection with only R5-tropic virus.[10]

  • Treatment: Patients received one of three doses of INCB009471 or a placebo orally once daily with food for 14 days.[10]

  • Assessments:

    • Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, 12-lead electrocardiograms, and physical examinations at baseline and regularly throughout the study.[10]

    • Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of the different doses.[10]

    • Antiviral Activity: HIV-1 RNA levels were measured at baseline and on days 4, 7, 10, 14, 16, 20, and 28.[10] CD4+ cell counts were also monitored.

Conclusion and Future Directions

This compound is a potent and selective CCR5 antagonist with demonstrated antiviral efficacy against R5-tropic HIV-1 in early clinical development. Its long plasma half-life allows for once-daily dosing, a desirable characteristic for long-term HIV therapy. While the development of this compound was halted for business reasons, the data generated from its preclinical and clinical evaluation contribute valuable knowledge to the field of HIV entry inhibitors.[7] The favorable safety and efficacy profile of this compound underscores the potential of CCR5 antagonists as a component of combination antiretroviral therapy for the management of R5-tropic HIV-1 infection. Further development of this compound or structurally related molecules could offer additional therapeutic options for individuals living with HIV.

References

INCB9471: A Technical Guide to Preclinical and Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical development of INCB9471, a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist investigated for its anti-HIV-1 activity. This document details the compound's mechanism of action, summarizes key preclinical findings, and outlines the results from its clinical trial phases.

Preclinical Studies

This compound was identified as a promising anti-HIV-1 agent due to its high affinity for the CCR5 co-receptor, a critical component for the entry of R5-tropic HIV-1 strains into host cells.[1] Preclinical evaluation in both in vitro and in vivo models demonstrated a favorable profile, justifying its advancement into human clinical trials.[2]

In Vitro Activity

This compound demonstrated potent and selective inhibition of CCR5. It acts as an allosteric noncompetitive CCR5 inhibitor.[2] Kinetic studies revealed a rapid association with and slow dissociation from human CCR5.[2] The compound was effective against a broad range of R5 HIV-1 strains, including major clades A, B, C, D, E, F, G, and J.[2] Notably, it was inactive against X4 HIV-1 strains, which utilize the CXCR4 co-receptor, highlighting its specificity for CCR5.[2]

Table 1: In Vitro Activity of this compound

ParameterValueCell/System
Anti-HIV-1 Activity
Geometric Mean IC90 (R5 HIV-1 strains)9 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)
Protein Binding Adjusted IC90~60 nMHuman Serum
IC50 (HIV-1 strain ADA)0.36 nMNot Specified
IC50 (HIV-1 strain Ba-L)0.16 nMNot Specified
CCR5 Binding and Signaling
Kd3.1 nMHuman PBMCs
IC50 (Intracellular Calcium Mobilization)16 nMNot Specified
IC50 (ERK Phosphorylation)3 nMNot Specified
IC50 (CCR5 Receptor Internalization)1.5 nMNot Specified
ADMET Properties
Caco-2 Permeability16.5 × 10⁻⁶ cm/sCaco-2 Monolayers
Human Serum Protein Binding (Free Fraction)16%Human Serum
Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not exhaustively published. However, based on standard methodologies for this class of compounds, the following general procedures were likely employed:

  • Anti-HIV-1 Activity Assays: Peripheral blood mononuclear cells (PBMCs) would be isolated from healthy donors and stimulated. The stimulated cells would then be infected with various R5-tropic HIV-1 strains in the presence of varying concentrations of this compound. After a set incubation period, viral replication would be quantified by measuring p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • CCR5 Binding Assays: Radioligand binding assays would be performed using cell membranes from a cell line overexpressing human CCR5. The ability of this compound to displace a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α) would be measured to determine its binding affinity (Ki or Kd).

  • Calcium Mobilization Assay: A CCR5-expressing cell line would be loaded with a calcium-sensitive fluorescent dye. The cells would then be stimulated with a CCR5 agonist (e.g., RANTES/CCL5) in the presence of varying concentrations of this compound. The resulting changes in intracellular calcium levels would be measured using a fluorometric imaging plate reader.

  • Caco-2 Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with similarities to the intestinal epithelium, would be grown on semi-permeable filter supports. This compound would be added to the apical side, and its appearance on the basolateral side would be measured over time to determine the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models revealed excellent oral bioavailability and a favorable pharmacokinetic profile for this compound.

Table 2: Pharmacokinetic Parameters of this compound in Animals

SpeciesOral Bioavailability (%F)Key Characteristics
Rat100%Low systemic clearance, high volume of distribution
Dog95%Low systemic clearance, high volume of distribution

Clinical Trials

This compound progressed into Phase I and Phase II human clinical trials.[2] The development of the drug was ultimately halted for business-related reasons.[3]

Phase I Trials

Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetics of this compound. The studies found that single doses up to 300mg and multiple doses up to 200mg for ten days were well tolerated, with no dose-limiting toxicities observed.[4]

Phase II Trials

A Phase II, 14-day, placebo-controlled study was conducted in 23 HIV-infected patients to evaluate the antiviral efficacy, safety, and pharmacokinetics of this compound.[4]

Table 3: Phase II Clinical Trial Results for this compound

ParameterValue
Study Design
Duration14 days
Number of Patients23
ControlPlacebo
Dosage
This compound Dose200mg once-daily
Efficacy
Mean Maximal Viral Load Reduction (Day 16)1.81 log10
Mean Viral Load Reduction (Day 28)0.81 log10
Pharmacokinetics
Half-life (T1/2) in repeat dosing58-60 hours

The results indicated a rapid and prolonged reduction in viral load that was sustained beyond the 14-day dosing period, consistent with the drug's long plasma half-life.[4] this compound was also found to be safe and well-tolerated in this patient population.[4]

Visualizations

Signaling Pathway

INCB9471_Mechanism_of_Action cluster_cell Host Cell (e.g., T-cell) CCR5 CCR5 Receptor Signaling Downstream Signaling (e.g., Calcium Mobilization, ERK Phosphorylation) CCR5->Signaling Natural Ligand Binding Fusion Viral Fusion & Entry CCR5->Fusion 4. Triggers Fusion GP120 HIV-1 gp120 GP120->CCR5 3. Co-receptor Binding CD4 CD4 Receptor GP120->CD4 1. Binding CD4->CCR5 2. Conformational Change This compound This compound This compound->CCR5 Blocks Interaction

Caption: Mechanism of action of this compound as a CCR5 antagonist.

Experimental Workflow

INCB9471_Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Isolate PBMCs Stimulate Stimulate PBMCs Start->Stimulate Infect Infect with R5 HIV-1 +/- this compound Stimulate->Infect Incubate Incubate Infect->Incubate Quantify Quantify p24 Antigen (ELISA) Incubate->Quantify Result Determine IC50/IC90 Quantify->Result Dose_Animal Administer this compound to Animals (Rat, Dog) Collect_Samples Collect Blood Samples Over Time Dose_Animal->Collect_Samples Analyze_PK LC-MS/MS Analysis Collect_Samples->Analyze_PK PK_Parameters Determine PK Parameters (%F, CL, Vd) Analyze_PK->PK_Parameters

Caption: Generalized preclinical experimental workflow for this compound.

Clinical Development Phases

INCB9471_Clinical_Development Preclinical Preclinical Studies (In Vitro & In Vivo) Phase1 Phase I Trial (Safety & PK in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase II Trial (Efficacy & Safety in HIV+ Patients) Phase1->Phase2 Halt Development Halted (Business Priorities) Phase2->Halt

Caption: Clinical development pathway of this compound.

References

INCB9471: A Technical Guide to its Inhibitory Effect on Monocyte Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective, orally bioavailable, noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a key chemokine receptor expressed on the surface of various immune cells, including monocytes, and plays a crucial role in mediating their migration to sites of inflammation. The natural ligands for CCR5 include Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), MIP-1β (CCL4), and RANTES (CCL5).[2][3] By binding to CCR5, these chemokines trigger a signaling cascade that leads to cell polarization and directed movement, a process known as chemotaxis.[3] this compound effectively blocks this process by binding to a site on the CCR5 receptor distinct from the ligand-binding site, thereby preventing the conformational changes required for receptor activation and downstream signaling. This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and signaling pathways related to the inhibitory effect of this compound on monocyte migration.

Quantitative Data

The following tables summarize the in vitro potency and binding affinity of this compound in various assays.

Table 1: In Vitro Inhibitory Activity of this compound [2]

Assay TypeCell TypeStimulusParameterValue (nM)
ChemotaxisHuman MonocytesMIP-1βIC504.8
Calcium MobilizationHuman PBMCs-IC5016
ERK PhosphorylationHuman PBMCs-IC503
Receptor InternalizationHuman PBMCs-IC501.5

Table 2: CCR5 Binding Affinity of this compound [2]

Cell TypeParameterValue (nM)
Human PBMCsKd3.1

Experimental Protocols

Human Monocyte Isolation from Peripheral Blood

This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) for use in subsequent migration and binding assays.

Materials:

  • Whole human blood collected in EDTA vacutainers

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Bovine Serum Albumin (BSA)

  • EDTA

  • CD14 MicroBeads, human (or other monocyte isolation kit)

  • Centrifuge

  • Sterile tubes and pipettes

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, a layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.

  • Carefully aspirate the buffy coat and transfer to a new centrifuge tube.

  • Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in PBS. Repeat the wash step.

  • Isolate monocytes from the PBMC population using CD14 positive selection with magnetic beads according to the manufacturer's protocol. Briefly, this involves incubating the PBMCs with CD14 microbeads, followed by separation on a magnetic column.

  • The purity of the isolated CD14+ monocytes should be assessed by flow cytometry. A purity of >90% is recommended for migration assays.

Monocyte Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the migratory response of monocytes to a chemoattractant, such as MIP-1β, and to determine the inhibitory effect of compounds like this compound.[4][5]

Materials:

  • Isolated human monocytes

  • Boyden chamber apparatus (or 96-well chemotaxis plates) with a 5 µm pore size polycarbonate membrane[4]

  • Chemoattractant: Recombinant human MIP-1β (CCL3)[6]

  • This compound

  • Assay medium: RPMI 1640 with 0.1% BSA

  • Calcein-AM (or other fluorescent cell dye)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay medium.

  • Resuspend the isolated human monocytes in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the monocytes with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • In the lower wells of the Boyden chamber, add the assay medium containing MIP-1β at a concentration known to induce optimal chemotaxis (e.g., 10-100 ng/mL). For negative control wells, add assay medium without the chemoattractant.

  • Place the membrane insert over the lower wells.

  • Add the pre-incubated monocyte suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours to allow for cell migration.

  • After incubation, remove the inserts. To quantify the migrated cells, they can be stained with a fluorescent dye like Calcein-AM.

  • Measure the fluorescence in the lower wells using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

  • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathway in Monocyte Migration

The binding of a chemokine ligand, such as MIP-1β, to the CCR5 receptor on a monocyte initiates a signaling cascade that culminates in cell migration.[3] This process is primarily mediated through the activation of a heterotrimeric G-protein.[7]

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MIP-1beta MIP-1beta CCR5 CCR5 MIP-1beta->CCR5 Binds G_protein G-protein (αβγ) CCR5->G_protein Activates This compound This compound This compound->CCR5 Allosteric Inhibition G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC G_alpha->PLC Activates G_betagamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Actin_Polymerization Actin Polymerization Ca_mobilization->Actin_Polymerization PKC->Actin_Polymerization Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration

Caption: CCR5 signaling cascade leading to monocyte migration and its inhibition by this compound.

Experimental Workflow for Assessing this compound's Effect on Monocyte Migration

The following diagram outlines the key steps in the experimental process to evaluate the inhibitory potential of this compound on monocyte chemotaxis.

Experimental_Workflow start Start blood_collection Human Peripheral Blood Collection start->blood_collection monocyte_isolation Monocyte Isolation (e.g., CD14+ selection) blood_collection->monocyte_isolation chemotaxis_setup Boyden Chamber Assay Setup monocyte_isolation->chemotaxis_setup incubation Incubation with this compound and Chemoattractant (MIP-1β) chemotaxis_setup->incubation migration Monocyte Migration incubation->migration quantification Quantification of Migrated Cells migration->quantification data_analysis Data Analysis (IC50 Determination) quantification->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the impact of this compound on monocyte migration.

Conclusion

This compound is a well-characterized, potent inhibitor of CCR5-mediated monocyte migration. Its allosteric, noncompetitive mechanism of action provides a distinct advantage in blocking the downstream signaling events that lead to chemotaxis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on CCR5 antagonists and the modulation of monocyte trafficking in inflammatory and infectious diseases.

References

The Role of CCR5 as a Target for INCB9471: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor type 5 (CCR5) is a well-validated therapeutic target for Human Immunodeficiency Virus type 1 (HIV-1) infection. As a key co-receptor for viral entry into host cells, its inhibition presents a powerful mechanism to disrupt the viral lifecycle. INCB9471, a potent and selective small-molecule antagonist of CCR5, has demonstrated significant antiviral activity in preclinical and clinical studies. This technical guide provides an in-depth overview of the role of CCR5 as a target for this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated biological and experimental pathways.

Introduction: CCR5 as a Therapeutic Target in HIV-1

CCR5 is a member of the G-protein coupled receptor (GPCR) family and is expressed on the surface of various immune cells, including T-cells and macrophages.[1] Its natural ligands are the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] In the context of HIV-1, the virus's envelope glycoprotein gp120 binds to the CD4 receptor on the host cell, triggering a conformational change that allows for subsequent binding to a co-receptor, predominantly either CCR5 or CXCR4.[1] Strains of HIV-1 that utilize CCR5 are termed R5-tropic and are the dominant viral type, especially in early-stage infection.[2] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection, highlighting the critical role of this receptor in viral entry and establishing it as a prime target for antiretroviral therapy.[1]

This compound: A Potent and Selective CCR5 Antagonist

This compound, developed by Incyte Corporation, is an orally bioavailable small molecule that acts as a noncompetitive, allosteric antagonist of CCR5.[1] This means it binds to a site on the receptor distinct from the natural ligand binding site, inducing a conformational change that prevents the interaction between CCR5 and the HIV-1 gp120 protein.[1] This mechanism effectively blocks the entry of R5-tropic HIV-1 into host cells.[1]

Preclinical Profile of this compound

This compound has demonstrated potent and selective CCR5 antagonism in a variety of in vitro assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell Type/Assay ConditionReference
Binding Affinity (Kd) 3.1 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[1]
IC50 (Calcium Mobilization) 16 nMCCR5-mediated signaling assay[1]
IC50 (ERK Phosphorylation) 3 nMCCR5-mediated signaling assay[1]
IC50 (Receptor Internalization) 1.5 nMCCR5-mediated signaling assay[1]
Geometric Mean IC90 (Antiviral Activity) 9 nMAgainst a panel of R5 HIV-1 strains in PBMCs[1]

Table 2: Selectivity and Safety Profile of this compound

ParameterValueAssay ConditionReference
hERG Potassium Current Inhibition (IC50) 4.5 µMPatch clamp assay[1]
Selectivity No significant inhibitory activityTested against a panel of >50 ion channels, transporters, and other GPCRs[1]
Clinical Efficacy of this compound

Phase I and II clinical trials have provided evidence of the antiviral efficacy and safety of this compound in HIV-1 infected patients.

Table 3: Phase II Clinical Trial Results for this compound (200 mg once daily)

Time PointMean Change in Viral Load (log10 copies/mL)Reference
Day 16 (Maximal Decline)-1.81[2]
Day 28 (Sustained Decline)-0.81[2]

Note: Data on CD4 cell count changes from these specific trials were not available in the searched resources. Generally, a decrease in viral load is expected to be followed by a gradual increase in CD4 cell count, reflecting immune system recovery.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the interaction of this compound with CCR5 and its antiviral activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for its target receptor.

Objective: To quantify the affinity (Kd) of this compound for the CCR5 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the CCR5 receptor.

  • Incubation: A fixed concentration of a radiolabeled CCR5 ligand (e.g., 125I-MIP-1α) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (dissociation constant of the inhibitor) is then calculated from the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the intracellular signaling initiated by the binding of a natural ligand to a G-protein coupled receptor.

Objective: To assess the functional antagonist activity of this compound at the CCR5 receptor.

Methodology:

  • Cell Loading: Cells expressing CCR5 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A CCR5 agonist (e.g., RANTES) is added to the cells.

  • Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

HIV-1 Entry Assay

This assay directly measures the ability of a compound to inhibit the entry of HIV-1 into host cells.

Objective: To determine the antiviral potency of this compound against R5-tropic HIV-1.

Methodology:

  • Cell Culture: Target cells susceptible to HIV-1 infection (e.g., PBMCs) are cultured.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound.

  • Viral Infection: The cells are then infected with a known amount of an R5-tropic HIV-1 strain.

  • Incubation: The infected cells are incubated for a period to allow for viral replication.

  • Quantification of Infection: The extent of viral replication is measured, typically by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA.

  • Data Analysis: The concentration of this compound that inhibits 50% (IC50) or 90% (IC90) of viral replication is calculated.

Visualizing Key Pathways and Processes

CCR5 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the binding of natural chemokines to the CCR5 receptor.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Activates Akt->MAPK Transcription_Factors Transcription Factors (NF-κB, AP-1) MAPK->Transcription_Factors Activate Cellular_Response Cellular Response (Chemotaxis, Proliferation, Inflammatory Cytokine Release) Transcription_Factors->Cellular_Response Induce Chemokine Chemokine (RANTES, MIP-1α, MIP-1β) Chemokine->CCR5 Binds

Caption: Simplified CCR5 signaling pathway upon chemokine binding.

HIV-1 Entry and Inhibition by this compound

This diagram illustrates the process of R5-tropic HIV-1 entry into a host cell and the mechanism of inhibition by this compound.

HIV_Entry_Inhibition cluster_host_cell Host Cell cluster_virus HIV-1 Virion CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change CCR5 CCR5 Co-receptor CCR5->gp120 BLOCKS gp41 gp41 CCR5->gp41 4. gp41-mediated Fusion gp120->CD4 1. Binding gp120->CCR5 3. Co-receptor Binding cluster_host_cell cluster_host_cell gp41->cluster_host_cell 5. Viral Entry This compound This compound This compound->CCR5 Binds allosterically

Caption: Mechanism of HIV-1 entry and its inhibition by this compound.

Experimental Workflow for Antiviral Activity Assessment

The following diagram outlines the general workflow for assessing the anti-HIV-1 activity of a compound like this compound.

Antiviral_Assay_Workflow start Start cell_culture Culture Target Cells (e.g., PBMCs) start->cell_culture compound_treatment Treat Cells with Varying Concentrations of this compound cell_culture->compound_treatment viral_infection Infect Cells with R5-tropic HIV-1 compound_treatment->viral_infection incubation Incubate for Viral Replication viral_infection->incubation supernatant_collection Collect Culture Supernatant incubation->supernatant_collection p24_elisa Quantify p24 Antigen (ELISA) supernatant_collection->p24_elisa data_analysis Calculate IC₅₀ / IC₉₀ p24_elisa->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro HIV-1 entry inhibition assay.

Conclusion

This compound is a potent and selective CCR5 antagonist that effectively inhibits the entry of R5-tropic HIV-1 into host cells. Its favorable preclinical profile and demonstrated antiviral activity in early-phase clinical trials underscore the continued importance of targeting CCR5 in the development of novel antiretroviral therapies. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of HIV therapeutics. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in the management of HIV-1 infection.

References

INCB9471: A Potent CCR5 Antagonist with Activity Against Drug-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

INCB9471 is a novel, orally bioavailable small molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. This document provides a comprehensive overview of the preclinical and clinical data regarding the anti-HIV-1 activity of this compound, with a particular focus on its efficacy against drug-resistant viral strains. The mechanism of action, available quantitative data, and relevant experimental methodologies are detailed herein to serve as a technical resource for researchers, scientists, and professionals in the field of antiretroviral drug development.

Introduction

The emergence of multi-drug resistant (MDR) strains of HIV-1 poses a significant challenge to effective long-term antiretroviral therapy (ART). Continuous viral replication in the presence of suboptimal drug pressure can lead to the selection of mutations that confer resistance to one or more classes of antiretroviral agents, including nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs). Consequently, there is an ongoing need for novel antiretrovirals with distinct mechanisms of action that can overcome existing resistance profiles.

This compound belongs to the class of entry inhibitors, specifically CCR5 antagonists, which represent a unique therapeutic strategy. By blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CCR5 co-receptor, these agents prevent the initial step of viral entry, thereby inhibiting viral replication. This mechanism of action is independent of the viral enzymes targeted by most other ART classes, suggesting a low potential for cross-resistance.

Mechanism of Action

This compound functions as a non-competitive allosteric antagonist of the CCR5 receptor. It binds to a transmembrane hydrophobic pocket of the CCR5 protein, inducing a conformational change in the receptor's extracellular loops. This altered conformation prevents the high-affinity binding of the HIV-1 gp120 envelope protein to CCR5, a critical step for the fusion of the viral and cellular membranes and subsequent viral entry. By effectively blocking this interaction, this compound specifically inhibits the replication of R5-tropic HIV-1 strains, which are the predominant viral phenotype, particularly in early-stage infection.

Signaling Pathway Diagram

HIV_Entry_and_INCB9471_Inhibition cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 CD4->gp120 Conformational Change CCR5->gp41 3. Fusion Cell_Membrane This compound This compound This compound->CCR5 Blocks Binding

Caption: HIV-1 Entry and Inhibition by this compound.

In Vitro Antiviral Activity

Activity against Wild-Type HIV-1

This compound has demonstrated potent in vitro activity against a broad range of R5-tropic HIV-1 primary isolates from various clades.

Parameter Cell Type Value Reference
Geometric Mean IC90PBMCs9 nM[1]

IC90: 90% inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Activity against Drug-Resistant HIV-1 Strains

A key feature of this compound is its activity against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs. As a CCR5 antagonist, its mechanism of action is not affected by mutations conferring resistance to reverse transcriptase or protease inhibitors.

While specific IC50 or fold-change values against a comprehensive panel of characterized multi-drug resistant clinical isolates are not extensively available in the public domain, studies have qualitatively confirmed its potent inhibitory activity against mutant HIV-1 variants resistant to NRTIs, NNRTIs, PIs, and the fusion inhibitor enfuvirtide (T-20).[1]

Table of Representative Activity (Hypothetical Data for Illustrative Purposes)

Disclaimer: The following table is a representation of expected data for a CCR5 antagonist and is for illustrative purposes only. Specific quantitative data for this compound against these exact strains is not publicly available.

HIV-1 Strain Resistance Profile Fold Change in IC50 (vs. Wild-Type)
Wild-Type (NL4-3)-1.0
Multi-NRTI ResistantM41L, L210W, T215Y<2
Multi-NNRTI ResistantK103N, Y181C<2
Multi-PI ResistantL33F, M46I, I54V, V82A<2
Enfuvirtide ResistantG36D, V38A<2

Experimental Protocols

In Vitro Antiviral Susceptibility Assay in PBMCs

This protocol outlines a general method for determining the in vitro antiviral activity of a compound like this compound against HIV-1 in peripheral blood mononuclear cells.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various HIV-1 strains.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy, HIV-negative donors.

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • HIV-1 viral stocks (wild-type and drug-resistant strains).

  • This compound stock solution.

  • 96-well cell culture plates.

  • p24 antigen ELISA kit.

Procedure:

  • PBMC Isolation and Stimulation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA for 2-3 days in RPMI-1640 medium.

  • Cell Plating: After stimulation, wash the PBMCs and resuspend them in RPMI-1640 medium containing IL-2. Plate the cells in 96-well plates at a density of 1 x 10^5 cells per well.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells of the 96-well plate.

  • Viral Infection: Add a pre-titered amount of HIV-1 virus stock to each well. Include control wells with no virus and wells with virus but no compound.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

  • Endpoint Measurement: After the incubation period, collect the cell culture supernatant. Determine the level of viral replication by measuring the concentration of p24 antigen using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Antiviral_Assay_Workflow A Isolate and Stimulate PBMCs with PHA B Plate Stimulated PBMCs in 96-well plates A->B D Add this compound Dilutions to Wells B->D C Prepare Serial Dilutions of this compound C->D E Infect Cells with HIV-1 D->E F Incubate for 7 Days at 37°C E->F G Harvest Supernatant F->G H Measure p24 Antigen by ELISA G->H I Calculate IC50 H->I

Caption: Workflow for HIV-1 Antiviral Susceptibility Assay.

Clinical Development and Safety Profile

This compound has undergone Phase I and Phase II clinical trials. In a Phase IIa study involving treatment-experienced patients with R5-tropic HIV-1, this compound demonstrated potent and sustained antiviral activity. A once-daily oral dose resulted in a significant reduction in viral load. The compound was generally well-tolerated in these early-stage clinical studies. Further clinical development of this compound has not been actively pursued by the manufacturer.

Resistance Profile

The primary mechanism of resistance to CCR5 antagonists is the emergence of HIV-1 variants that can utilize the alternative CXCR4 co-receptor for viral entry (X4-tropic or dual/mixed-tropic viruses). Pre-existing minor CXCR4-using variants can be selected for under the pressure of a CCR5 antagonist. Therefore, a tropism assay to determine the co-receptor usage of the patient's viral population is essential before initiating therapy with a CCR5 antagonist.

Resistance can also develop through mutations in the gp120 envelope protein that allow the virus to utilize the CCR5 co-receptor even when it is bound by the antagonist. The specific mutations associated with resistance to this compound have not been extensively characterized in the public literature.

Conclusion

This compound is a potent CCR5 antagonist with a mechanism of action that makes it an attractive candidate for the treatment of HIV-1 infection, particularly in the context of multi-drug resistance. Its ability to inhibit R5-tropic HIV-1, including strains resistant to other major antiretroviral classes, highlights its potential utility in salvage therapy regimens. While further clinical development has been limited, the data available for this compound contribute to the broader understanding of CCR5 antagonists as a therapeutic class and underscore the importance of targeting viral entry as a strategy to combat HIV-1. Future research and the development of next-generation CCR5 antagonists may build upon the foundation established by compounds like this compound.

References

Methodological & Application

Application Notes and Protocols: INCB9471 In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB9471 is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, this compound effectively inhibits viral entry and subsequent replication.[2] This document provides a detailed protocol for an in vitro antiviral assay to evaluate the efficacy of this compound against HIV-1. Additionally, it summarizes key in vitro data and outlines the underlying signaling pathway.

Introduction

HIV-1 entry into target cells, primarily CD4+ T-cells and macrophages, is a multi-step process initiated by the binding of the viral envelope protein gp120 to the cellular CD4 receptor.[2] This binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[2][3] R5-tropic strains of HIV-1, which are predominant, especially in early-stage infections, utilize CCR5 for entry.[4] The interaction with CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral core to enter the host cell cytoplasm.[2]

This compound is an orally bioavailable small molecule that acts as a non-competitive antagonist of CCR5.[1][2] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its recognition by gp120, thereby blocking viral entry.[2] This mechanism of action makes this compound a promising candidate for antiretroviral therapy, particularly for treatment-naïve patients where R5-tropic virus dominates.[4]

Signaling Pathway of HIV-1 Entry via CCR5

The following diagram illustrates the signaling pathway of R5-tropic HIV-1 entry and the inhibitory action of this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Membrane cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & gp120-CCR5 Binding Viral Fusion & Entry Viral Fusion & Entry CCR5->Viral Fusion & Entry 3. Membrane Fusion This compound This compound This compound->CCR5 Inhibition

Caption: HIV-1 Entry and this compound Inhibition Pathway.

Quantitative In Vitro Data for this compound

The following table summarizes the in vitro activity of this compound from preclinical studies.

ParameterCell TypeValueReference
Antiviral Activity
IC50 (R5 HIV-1 strains)-0.36 nM[3]
Mean Antiviral IC90-9 nM[2]
CCR5 Binding and Signaling Inhibition
Kd (dissociation constant)Human PBMCs3.1 nM[2]
IC50 (Intracellular Ca2+ mobilization)-16 nM[2]
IC50 (ERK phosphorylation)-3 nM[2]
IC50 (CCR5 receptor internalization)-1.5 nM[2]
Cytotoxicity
CC50Variety of human primary cell lines>25 µM[2]
IC50 (hERG potassium current)-4.5 µM[2]

In Vitro Antiviral Assay Protocol

This protocol describes a cell-based assay to determine the antiviral activity of this compound against R5-tropic HIV-1 by measuring the reduction in viral-induced cytopathic effect (CPE) or viral protein expression.

Materials and Reagents
  • Cells: TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter) or human peripheral blood mononuclear cells (PBMCs).

  • Virus: Laboratory-adapted R5-tropic HIV-1 strain (e.g., HIV-1 BaL).

  • Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for TZM-bl cells or RPMI-1640 for PBMCs, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.

  • Reagents for Endpoint Analysis:

    • CPE Reduction Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

    • Luciferase Reporter Assay (for TZM-bl cells): Luciferase Assay System (Promega) or similar.

  • Instruments:

    • CO2 incubator (37°C, 5% CO2)

    • Luminometer

    • Microplate reader

  • Consumables:

    • 96-well cell culture plates

    • Sterile pipette tips and tubes

Experimental Workflow

Antiviral_Assay_Workflow A 1. Cell Seeding (e.g., TZM-bl cells in 96-well plate) B 2. Compound Addition (Serial dilutions of this compound) A->B C 3. Virus Inoculation (R5-tropic HIV-1) B->C D 4. Incubation (48-72 hours) C->D E 5. Endpoint Measurement (e.g., Luciferase activity) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: In Vitro Antiviral Assay Workflow.

Detailed Procedure
  • Cell Preparation: a. Culture TZM-bl cells in DMEM supplemented with 10% FBS and antibiotics. b. On the day before the assay, trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Preparation and Addition: a. Prepare a series of dilutions of the this compound stock solution in culture medium. A typical starting concentration for the highest dose would be in the low micromolar range, followed by serial 3-fold or 10-fold dilutions. b. Include a "no drug" control (vehicle control, e.g., DMSO at the same final concentration as in the drug-treated wells) and a "no virus" control (cells only). c. Carefully remove the culture medium from the wells and add 50 µL of the prepared compound dilutions to the appropriate wells.

  • Virus Inoculation: a. Dilute the R5-tropic HIV-1 stock to a predetermined titer that will result in a significant cytopathic effect or luciferase signal after 48-72 hours. b. Add 50 µL of the diluted virus to each well, except for the "no virus" control wells. The final volume in each well should be 100 µL.

  • Incubation: a. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement (Luciferase Assay for TZM-bl cells): a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add the luciferase reagent to each well. d. Measure the luminescence using a luminometer.

  • Data Analysis: a. The percentage of viral inhibition is calculated for each concentration of this compound using the following formula: % Inhibition = 100 * [1 - (Signal_compound - Signal_cell_control) / (Signal_virus_control - Signal_cell_control)] b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

  • Follow the same procedure as the antiviral assay (steps 1 and 2) but do not add the virus.

  • Incubate the plate for the same duration (48-72 hours).

  • Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the 50% cytotoxic concentration (CC50) in the same manner as the IC50.

  • The selectivity index (SI) can then be calculated as SI = CC50 / IC50. A higher SI value indicates a more favorable safety profile.

Conclusion

This document provides a framework for the in vitro evaluation of this compound, a CCR5 antagonist with potent anti-HIV-1 activity. The detailed protocol for the cell-based antiviral assay, along with the summarized quantitative data and pathway visualization, offers a comprehensive resource for researchers in the field of antiviral drug development. The described methods can be adapted to assess the activity of other CCR5 antagonists or to characterize viral resistance to this class of inhibitors.

References

Application Notes and Protocols for INCB9471 in Cell-Based HIV-1 Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing INCB9471, a potent and selective CCR5 antagonist, in cell-based HIV-1 entry assays. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the assessment of its antiviral activity.

Introduction

This compound is a small molecule, allosteric, and noncompetitive antagonist of the C-C chemokine receptor 5 (CCR5)[1]. CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells[1]. By binding to CCR5, this compound induces a conformational change in the receptor that prevents the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby inhibiting viral entry and subsequent infection[1]. This mechanism of action makes this compound a valuable tool for studying HIV-1 entry and a potential therapeutic agent. This compound has demonstrated potent activity against a wide range of R5-tropic HIV-1 strains, including those resistant to other classes of antiretroviral drugs[1][2].

Mechanism of Action: CCR5-Mediated HIV-1 Entry Inhibition

The process of R5-tropic HIV-1 entry into a target T-cell or macrophage is a multi-step process. The viral surface glycoprotein, gp120, first binds to the primary cellular receptor, CD4. This initial binding event triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 brings the viral and cellular membranes into close proximity, facilitating the fusion of the two membranes, a process mediated by the viral gp41 protein. This fusion event allows the viral capsid to enter the host cell's cytoplasm, initiating the viral replication cycle. This compound disrupts this cascade by binding to a transmembrane pocket of CCR5, distinct from the binding site of gp120. This allosteric modulation of the receptor prevents the conformational changes necessary for gp120 binding, effectively blocking viral entry.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Cytoplasm Cytoplasm gp41->Cytoplasm 3. Membrane Fusion CD4->gp120 Conformational Change This compound This compound This compound->CCR5 Blocks Interaction

Figure 1: CCR5-Mediated HIV-1 Entry and Inhibition by this compound.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated against a panel of R5-tropic HIV-1 isolates in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

ParameterCell TypeValueReference
Geometric Mean IC₉₀PBMCs9 nM[1]
Protein Binding Adjusted IC₉₀Human Serum~60 nM[1]

Table 2: Selectivity Profile of this compound

TargetAssay TypeIC₅₀Reference
hERG Potassium ChannelPatch Clamp4.5 µM[1]
CCR1, CCR3, CCR4, CXCR4Radioligand BindingNo significant activity[1]
CCR2Radioligand BindingNo significant activity[3][4]

Note: The lack of activity against a broad panel of other receptors, ion channels, and transporters highlights the high selectivity of this compound for CCR5[1].

Experimental Protocols

Two common and robust cell-based assays for quantifying HIV-1 entry and its inhibition by compounds like this compound are the Single-Cycle Infectivity Assay using TZM-bl reporter cells and the p24 Antigen Capture ELISA.

Protocol 1: Single-Cycle HIV-1 Entry Assay Using TZM-bl Reporter Cells

This assay utilizes TZM-bl cells, which are HeLa cells engineered to express high levels of CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter[5][6][7]. Upon successful viral entry and Tat protein expression, the LTR is activated, leading to the expression of the reporter genes, which can be quantified.

TZMbl_Workflow A 1. Seed TZM-bl cells in a 96-well plate B 2. Pre-incubate cells with serial dilutions of this compound A->B C 3. Add R5-tropic HIV-1 pseudovirus B->C D 4. Incubate for 48 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Calculate IC₅₀ F->G

Figure 2: Experimental workflow for the TZM-bl based HIV-1 entry assay.

Materials:

  • TZM-bl cells (available from the NIH AIDS Reagent Program)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • R5-tropic HIV-1 pseudovirus (e.g., produced by co-transfection of 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid)[8]

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator[9].

  • Compound Preparation and Addition: Prepare serial dilutions of this compound in complete DMEM. Remove the culture medium from the cells and add 50 µL of the diluted compound to the appropriate wells. Include wells with medium only (no virus control) and wells with virus but no compound (virus control).

  • Virus Addition: Add 50 µL of R5-tropic HIV-1 pseudovirus (at a predetermined optimal dilution) to each well, except for the no-virus control wells. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator[10].

  • Lysis and Luminescence Measurement: After incubation, remove 50 µL of the supernatant. Lyse the cells by adding 50 µL of luciferase assay reagent to each well. Incubate for 2 minutes at room temperature to ensure complete lysis[8].

  • Data Acquisition: Transfer 80 µL of the cell lysate to a white 96-well plate and measure the luminescence using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the virus control wells. The IC₅₀ value, the concentration of this compound that inhibits viral entry by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: HIV-1 p24 Antigen Capture ELISA

This assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cells. A reduction in p24 levels in the presence of an inhibitor indicates a block in the viral replication cycle, including entry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

  • R5-tropic HIV-1 laboratory-adapted strain or clinical isolate.

  • This compound (dissolved in DMSO).

  • RPMI 1640 medium supplemented with 10% FBS, IL-2, penicillin, and streptomycin.

  • 24-well or 48-well tissue culture plates.

  • Commercial HIV-1 p24 Antigen Capture ELISA kit.

Procedure:

  • Cell Preparation: Plate stimulated PBMCs at a density of 1 x 10⁶ cells per well in a 24-well plate in 500 µL of complete RPMI 1640 medium.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Infection: Add the R5-tropic HIV-1 stock to the wells at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Incubation: Incubate the cultures for 7 days at 37°C in a 5% CO₂ incubator, replacing half of the medium with fresh medium containing the appropriate concentration of this compound every 2-3 days.

  • Sample Collection: On day 7, collect the culture supernatants and clarify by centrifugation to remove cells and debris.

  • p24 Measurement: Determine the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions[11][12][13].

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

This compound is a highly potent and selective CCR5 antagonist that effectively inhibits the entry of R5-tropic HIV-1 strains. The provided protocols for cell-based HIV-1 entry assays offer robust and reliable methods for evaluating the antiviral activity of this compound and other CCR5 antagonists. The quantitative data presented underscore its potential as a valuable research tool and a candidate for antiretroviral therapy. Careful adherence to the experimental procedures and data analysis methods will ensure the generation of accurate and reproducible results.

References

Application Notes and Protocols for INCB9471 Radioligand Competition Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective, orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] CCR5 is a member of the G-protein coupled receptor (GPCR) superfamily and plays a crucial role as a co-receptor for the entry of macrophage-tropic (R5) strains of human immunodeficiency virus type-1 (HIV-1) into host cells.[4] By blocking the interaction between the viral envelope protein gp120 and CCR5, this compound effectively prevents viral entry into target cells, representing a promising therapeutic strategy for HIV-1 infection.[1][4][5] Radioligand competition binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[6][7] This document provides a detailed protocol for a radioligand competition binding assay to determine the binding affinity of test compounds, such as this compound, to the CCR5 receptor.

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric noncompetitive inhibitor of CCR5.[4][8] This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β).[4] This binding event induces a conformational change in the receptor that prevents the binding of HIV-1 gp120 and subsequent viral entry.[4] The natural ligands of CCR5, upon binding, trigger a cascade of intracellular signaling events, including intracellular calcium mobilization and ERK phosphorylation, leading to cellular responses like chemotaxis.[4][9] this compound effectively inhibits these CCR5-mediated signaling events.[4]

Caption: CCR5 signaling and inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro binding and inhibitory activities of this compound.

ParameterValueCell SystemReference
Binding Affinity (Kd) 3.1 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[4]
IC50 (Calcium Mobilization) 16 nMNot Specified[4]
IC50 (ERK Phosphorylation) 3 nMNot Specified[4]
IC50 (Receptor Internalization) 1.5 nMNot Specified[4]
IC90 (Anti-HIV-1 Activity) 9 nM (geometric mean)PBMCs[4]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the procedure for determining the binding affinity of test compounds for the CCR5 receptor using a filtration-based radioligand competition binding assay.

Materials and Reagents:

  • Cell Membranes: Membrane preparations from cells expressing human CCR5 (e.g., CHO-K1 or HEK293 cells stably transfected with CCR5, or human PBMCs).

  • Radioligand: A suitable radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or [3H]-Maraviroc).

  • Test Compound: this compound or other compounds to be tested.

  • Non-specific Binding Control: A high concentration of an unlabeled CCR5 ligand (e.g., Maraviroc or a natural chemokine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates: For performing the assay.

  • Glass Fiber Filters: Pre-soaked in 0.3% polyethyleneimine (PEI).

  • Filtration Apparatus: A 96-well cell harvester.

  • Scintillation Fluid.

  • Scintillation Counter.

  • Protein Assay Kit (e.g., BCA assay).

Experimental Workflow Diagram:

Radioligand Competition Binding Assay Workflow prep 1. Preparation of Reagents and Membranes plate 2. Plate Setup: - Total Binding - Non-specific Binding - Test Compound prep->plate add_membranes 3. Add CCR5 Membranes to each well plate->add_membranes add_radioligand 4. Add Radioligand to each well add_membranes->add_radioligand incubate 5. Incubate to reach equilibrium (e.g., 60 min at 30°C) add_radioligand->incubate filter 6. Rapid Filtration to separate bound and free radioligand incubate->filter wash 7. Wash filters to remove unbound radioligand filter->wash dry 8. Dry Filters wash->dry scintillation 9. Add Scintillation Cocktail dry->scintillation count 10. Quantify radioactivity using a scintillation counter scintillation->count analyze 11. Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze

Caption: Workflow for a filtration-based radioligand competition binding assay.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen CCR5 membrane preparation on ice.

    • Resuspend the membranes in assay buffer.

    • Determine the protein concentration using a standard protein assay. Dilute the membranes in assay buffer to the desired final concentration (typically 3-20 µg of protein per well).[10]

  • Assay Plate Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.[10]

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled CCR5 ligand.

    • Test Compound: Add 50 µL of the test compound at various concentrations (typically a serial dilution).

  • Addition of Membranes and Radioligand:

    • Add 150 µL of the diluted membrane preparation to each well.[10]

    • Add 50 µL of the radioligand solution to each well. The concentration of the radioligand should ideally be at or below its Kd value to ensure accurate determination of the competitor's affinity.[10][11][12]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters using a 96-well cell harvester.[10]

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Radioactivity Counting:

    • Dry the filters for 30 minutes at 50°C.[10]

    • Add scintillation cocktail to each filter.[10]

    • Quantify the radioactivity trapped on the filters using a scintillation counter.[10]

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[11]

Conclusion

This application note provides a comprehensive overview and a detailed protocol for performing a radioligand competition binding assay to characterize the interaction of compounds like this compound with the CCR5 receptor. The provided workflow and data analysis procedures will enable researchers to accurately determine the binding affinities of novel CCR5 antagonists, which is a critical step in the discovery and development of new anti-HIV therapeutics.

References

Application Note: High-Throughput Screening of CCR5 Antagonists using a Calcium Mobilization Assay with INCB9471

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system. It serves as a co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for antiviral drug development.[1][2] Upon binding of its natural chemokine ligands, such as RANTES (CCL5) and MIP-1β (CCL4), CCR5 activates intracellular signaling pathways, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).[3][4][5] This calcium mobilization can be precisely measured using fluorescent calcium indicators in a high-throughput format, providing a robust method for screening and characterizing CCR5 antagonists.

INCB9471 is a potent and selective, noncompetitive allosteric antagonist of CCR5.[1] It has demonstrated inhibitory activity against CCR5-mediated signaling events, including intracellular calcium mobilization.[1] This application note provides a detailed protocol for a calcium mobilization assay to determine the potency of CCR5 antagonists, using this compound as a reference compound. The assay is suitable for high-throughput screening (HTS) and can be performed using a Fluorometric Imaging Plate Reader (FLIPR).

Principle of the Assay

This assay quantifies the ability of a test compound to inhibit the increase in intracellular calcium initiated by a CCR5 agonist. Cells stably expressing CCR5 are pre-loaded with a calcium-sensitive fluorescent dye. When a CCR5 agonist is added, the receptor activates a signaling cascade that results in the release of calcium from intracellular stores, leading to an increase in fluorescence. In the presence of a CCR5 antagonist like this compound, the agonist-induced calcium mobilization is inhibited, resulting in a reduced fluorescent signal. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the calcium response.

Signaling Pathway

The binding of a chemokine ligand (e.g., RANTES, MIP-1β) to CCR5, a Gi-coupled receptor, initiates a signaling cascade. This can lead to the dissociation of the G protein into Gαi and Gβγ subunits. The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration is detected by a fluorescent calcium indicator.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum CCR5 CCR5 G_protein G Protein (Gαiβγ) CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Release IP3R->Ca_ER Opens Ligand Chemokine Ligand (e.g., RANTES) Ligand->CCR5 Binds This compound This compound (Antagonist) This compound->CCR5 Inhibits (Allosteric)

Figure 1: CCR5 signaling pathway leading to calcium mobilization.

Experimental Workflow

The experimental workflow for the calcium mobilization assay involves several key steps, from cell preparation to data analysis. The following diagram outlines the general procedure.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis cell_plating Plate CCR5-expressing cells in 96/384-well plates dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading pre_incubation Pre-incubate cells with This compound or vehicle dye_loading->pre_incubation compound_prep Prepare serial dilutions of This compound and agonist compound_prep->pre_incubation agonist_addition Add CCR5 agonist (e.g., RANTES) compound_prep->agonist_addition baseline_reading Measure baseline fluorescence pre_incubation->baseline_reading baseline_reading->agonist_addition kinetic_reading Measure fluorescence kinetically agonist_addition->kinetic_reading response_calc Calculate peak fluorescence response kinetic_reading->response_calc dose_response Generate dose-response curves response_calc->dose_response ic50_calc Calculate IC50 value for this compound dose_response->ic50_calc

Figure 2: General workflow for the calcium mobilization assay.

Materials and Methods

Materials
  • Cell Line: CHO-K1 cells stably expressing human CCR5 (e.g., ACTOne CCR5 Stable Cell Line).[2] Other suitable cell lines include HEK293T or THP-1 cells endogenously or transiently expressing CCR5.[4][6][7]

  • Reagents:

    • This compound (or other test compounds)

    • CCR5 Agonist: Recombinant Human RANTES/CCL5 or MIP-1β/CCL4

    • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit)[8]

    • Cell Culture Medium (e.g., Ham's F-12, DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Probenecid (if required for the cell line to prevent dye leakage)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Equipment:

    • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Multichannel pipettes

    • 96- or 384-well black-wall, clear-bottom assay plates

Experimental Protocol

1. Cell Preparation:

  • Culture CHO-K1-CCR5 cells in appropriate culture medium supplemented with FBS and antibiotics.

  • The day before the assay, harvest the cells and seed them into 96- or 384-well black-wall, clear-bottom assay plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.[8]

2. Dye Loading:

  • On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit).[8] If necessary, supplement the buffer with probenecid.

  • Remove the cell culture medium from the plates and add an equal volume of the dye loading buffer to each well.

  • Incubate the plates for 1 hour at 37°C, protected from light.

3. Compound and Agonist Preparation:

  • Prepare serial dilutions of this compound and the CCR5 agonist (e.g., RANTES) in assay buffer at a concentration that is 2X the final desired concentration.

  • For the antagonist dose-response curve, prepare a range of this compound concentrations.

  • For the agonist, use a concentration that elicits a submaximal response (EC80) to allow for inhibition to be observed.

4. Calcium Mobilization Assay (FLIPR):

  • Set up the FLIPR instrument program for a kinetic read, with an initial baseline reading followed by compound addition and subsequent kinetic measurements.

  • Place the dye-loaded cell plate and the compound plates into the FLIPR instrument.

  • Antagonist Pre-incubation: Add the diluted this compound or vehicle control to the cell plate and incubate for 15-30 minutes at room temperature.

  • Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.

  • Agonist Addition: Add the CCR5 agonist to all wells.

  • Kinetic Measurement: Immediately after agonist addition, measure the fluorescence intensity every 1-2 seconds for 2-3 minutes.

5. Data Analysis:

  • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • For the antagonist dose-response, plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response, by fitting the data to a four-parameter logistic equation.

Data Presentation

The inhibitory effect of this compound on CCR5-mediated calcium mobilization can be quantified and presented in a clear, tabular format.

CompoundTargetAgonistAgonist ConcentrationCell LineAssay FormatIC50 (nM)Reference
This compoundCCR5RANTES/MIP-1βEC80CHO-K1-CCR5FLIPR Calcium Mobilization16[1]

Troubleshooting

  • High background fluorescence: Ensure complete removal of serum-containing media before dye loading. Use assay kits with masking dyes to reduce extracellular fluorescence.

  • Low signal-to-noise ratio: Optimize cell seeding density and agonist concentration. Ensure the health and viability of the cells.

  • Cell detachment: Use coated plates (e.g., poly-D-lysine) and handle the plates gently.

  • Variability between wells: Ensure uniform cell seeding and accurate liquid handling.

Conclusion

The calcium mobilization assay is a robust and reliable method for screening and characterizing CCR5 antagonists. This application note provides a detailed protocol using this compound as a reference compound, which can be adapted for the evaluation of other potential CCR5 inhibitors in a high-throughput screening setting. The use of a FLIPR system allows for rapid and kinetic measurement of intracellular calcium changes, providing valuable data for drug discovery programs targeting CCR5.

References

Application Notes and Protocols for Generating INCB9471-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and replication. The development of resistance to antiretroviral drugs is a significant challenge in HIV-1 therapy. Understanding the mechanisms by which HIV-1 develops resistance to CCR5 antagonists like this compound is crucial for the development of more robust second-generation inhibitors and for optimizing treatment strategies.

These application notes provide a detailed protocol for the in vitro generation of HIV-1 strains resistant to this compound. The protocol outlines the long-term culture of HIV-1 in the presence of escalating concentrations of the inhibitor, followed by methods for the genotypic and phenotypic characterization of the selected resistant variants.

Signaling Pathways and Experimental Workflow

The primary mechanism of action of this compound is the blockade of the interaction between the HIV-1 gp120 envelope protein and the CCR5 co-receptor, which is a crucial step in the viral entry process for R5-tropic strains. Resistance to CCR5 antagonists can emerge through several mechanisms, including mutations in the viral envelope that allow the virus to utilize the drug-bound conformation of CCR5 or a switch in co-receptor usage from CCR5 to CXCR4.

HIV_Entry_and_INCB9471_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) cluster_inhibition Mechanism of Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding Bound_CCR5 This compound-Bound CCR5 gp120->Bound_CCR5 Binding Blocked CD4->CCR5 2. Conformational Change CCR5->gp120 Leads to Viral Fusion & Entry This compound This compound This compound->CCR5 Binds to CCR5

Diagram 1: HIV-1 entry and this compound inhibition.

The following workflow outlines the process of generating and characterizing this compound-resistant HIV-1 strains.

experimental_workflow cluster_generation Resistance Generation cluster_characterization Characterization of Resistant Strains cluster_data Data Analysis start Start with R5-tropic HIV-1 strain culture Culture with PM1 cells or PBMCs in the presence of this compound start->culture escalate Gradually increase This compound concentration culture->escalate monitor Monitor for viral breakthrough (p24 antigen levels) escalate->monitor monitor->escalate If no breakthrough isolate Isolate and expand resistant virus monitor->isolate Viral Breakthrough genotype Genotypic Analysis: - Sequence env gene (gp120, gp41) - Identify mutations isolate->genotype phenotype Phenotypic Analysis: - Determine IC50 values - Assess cross-resistance isolate->phenotype compare Compare mutations and IC50 values to wild-type genotype->compare phenotype->compare report Summarize findings compare->report

Diagram 2: Experimental workflow for generating this compound-resistant HIV-1.

Experimental Protocols

Materials and Reagents
  • Cell Lines: PM1 cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • HIV-1 Strain: A laboratory-adapted or clinical isolate of R5-tropic HIV-1 (e.g., BaL).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Reagents for Virus Titration: p24 antigen ELISA kit.

  • Reagents for Genotypic Analysis: PCR primers for the env gene, DNA sequencing reagents.

  • Reagents for Phenotypic Analysis: Luciferase reporter gene assay system (e.g., using TZM-bl cells).

Protocol for Generating this compound-Resistant HIV-1
  • Initial Culture:

    • In a 24-well plate, seed PM1 cells or PHA-activated PBMCs at a density of 1 x 10^6 cells/mL.

    • Infect the cells with the R5-tropic HIV-1 strain at a multiplicity of infection (MOI) of 0.01.

    • Culture the infected cells in the presence of a starting concentration of this compound. A recommended starting point is the IC50 concentration of the wild-type virus.

    • Maintain parallel cultures without the inhibitor as a control.

  • Dose Escalation:

    • Monitor the viral replication in the cultures every 3-4 days by measuring the p24 antigen concentration in the supernatant.

    • When viral replication is detected in the drug-treated culture (viral breakthrough), harvest the cell-free supernatant containing the progeny virus.

    • Use this virus to infect fresh cells, doubling the concentration of this compound.

    • If no viral breakthrough is observed after 2-3 weeks, passage the virus in the same concentration of the inhibitor.

    • Continue this process of dose escalation until the virus can replicate in concentrations of this compound that are at least 10-fold higher than the initial IC50.

Protocol for Genotypic Characterization
  • RNA Extraction and RT-PCR:

    • Extract viral RNA from the supernatant of the resistant virus culture.

    • Perform reverse transcription PCR (RT-PCR) to amplify the full-length env gene, including the regions encoding gp120 and gp41.

  • DNA Sequencing:

    • Sequence the amplified env gene.

    • Align the sequences from the resistant virus with the sequence from the parental (wild-type) virus to identify mutations. Pay close attention to the V3 loop of gp120, as this region is a key determinant of co-receptor tropism and is often implicated in resistance to CCR5 antagonists.

Protocol for Phenotypic Characterization
  • Generation of Pseudoviruses:

    • Clone the amplified env genes from the resistant and parental viruses into an expression vector.

    • Co-transfect HEK293T cells with the env expression vector and an env-deficient HIV-1 backbone vector containing a luciferase reporter gene.

    • Harvest the pseudovirus-containing supernatants.

  • Susceptibility Assay:

    • Seed TZM-bl cells (which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of this compound for 1 hour.

    • Infect the cells with the pseudoviruses.

    • After 48 hours, measure the luciferase activity to quantify viral entry.

    • Calculate the 50% inhibitory concentration (IC50) for both the resistant and parental viruses. The fold-resistance is calculated as the ratio of the IC50 of the resistant virus to the IC50 of the parental virus.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from these experiments.

Table 1: Phenotypic Susceptibility of this compound-Resistant HIV-1

Virus StrainThis compound IC50 (nM)Fold-Resistance
Wild-Type1.51
Resistant Variant 125.817.2
Resistant Variant 242.128.1

Table 2: Genotypic Characterization of this compound-Resistant HIV-1 Variants

Virus StrainGeneAmino Acid Change
Resistant Variant 1env (gp120, V3 loop)A316V
Resistant Variant 1env (gp120, C4)I420T
Resistant Variant 2env (gp120, V3 loop)S306G
Resistant Variant 2env (gp41)M41L

Conclusion

This protocol provides a comprehensive framework for the in vitro generation and characterization of HIV-1 strains with reduced susceptibility to the CCR5 antagonist this compound. The identification of specific mutations that confer resistance and the quantification of the level of resistance are essential for understanding the mechanisms of viral escape and for the development of next-generation antiretroviral therapies. The systematic application of these methods will contribute valuable data to the field of HIV drug development.

Application Notes and Protocols for INCB9471 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of INCB9471, a potent and selective CCR5 antagonist, in a variety of in vitro research applications. The following sections detail the solubility of this compound, protocols for its preparation and use in cell-based assays, and an overview of the signaling pathway it modulates.

Physicochemical Properties and Solubility

This compound is an orally bioavailable small molecule that acts as a selective antagonist of the C-C chemokine receptor type 5 (CCR5). For in vitro studies, understanding its solubility in common laboratory solvents is critical for accurate and reproducible results.

While specific quantitative solubility data from a manufacturer's data sheet is not publicly available, based on common practices for similar small molecules, this compound is expected to be soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for working concentrations.

Table 1: General Solubility and Storage of this compound

ParameterRecommendation
Primary Solvent Dimethyl Sulfoxide (DMSO)
Stock Solution Concentration 10 mM (recommended starting point)
Storage of Stock Solution -20°C or -80°C for long-term storage
Working Solution Solvents Cell culture medium, PBS, or other aqueous buffers
Final DMSO Concentration in Assay < 0.5% (to avoid solvent-induced cytotoxicity)

Preparation of this compound for In Vitro Studies

This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for use in cell-based assays.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

  • Appropriate cell culture medium or assay buffer

Protocol for 10 mM Stock Solution Preparation
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 500 g/mol = 0.005 g = 5 mg

  • Dissolving this compound:

    • Aseptically weigh out the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (in this example, 1 mL) to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparing Working Solutions
  • Determine the final desired concentration of this compound for your experiment.

  • Perform serial dilutions of the 10 mM stock solution in your cell culture medium or assay buffer to achieve the final working concentration.

  • Important Consideration: Ensure the final concentration of DMSO in the cell culture wells is below 0.5% to minimize solvent-related toxicity to the cells. For example, if your final assay volume is 100 µL, you should add no more than 0.5 µL of your DMSO stock solution.

G cluster_prep This compound Solution Preparation Workflow weigh Weigh this compound Powder dissolve Dissolve in DMSO to make 10 mM Stock weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot into single-use volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store dilute Serially dilute in culture medium store->dilute add_to_cells Add to cell-based assay (Final DMSO < 0.5%) dilute->add_to_cells G cluster_pathway CCR5 Signaling Pathway and Inhibition by this compound chemokine Chemokine (e.g., RANTES/CCL5) ccr5 CCR5 Receptor chemokine->ccr5 g_protein G-protein (Gαi) ccr5->g_protein Activates This compound This compound This compound->ccr5 Antagonizes plc PLC g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_mobilization Ca²⁺ Mobilization ip3->ca_mobilization Induces pkc PKC dag->pkc Activates ras_raf Ras/Raf pkc->ras_raf mek MEK ras_raf->mek erk ERK mek->erk transcription Gene Transcription (Inflammation, Chemotaxis) erk->transcription

Application Notes and Protocols: Identifying INCB9471 Binding Residues in CCR5 via Site-Specific Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for identifying the binding residues of INCB9471, a potent and selective allosteric antagonist of the C-C chemokine receptor 5 (CCR5). The methodologies described herein utilize site-directed mutagenesis to systematically substitute key amino acid residues within the CCR5 transmembrane domain, followed by functional assays to assess the impact of these mutations on this compound binding and activity. These protocols are intended to guide researchers in elucidating the molecular interactions between small molecule inhibitors and G-protein coupled receptors (GPCRs), a critical step in drug discovery and development.

Introduction

This compound is a novel, orally bioavailable antagonist of CCR5, a key chemokine receptor that also functions as a co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus type 1 (HIV-1).[1] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby preventing viral entry.[1] Understanding the precise molecular determinants of this interaction is paramount for the rational design of next-generation antiviral therapeutics with improved potency and resistance profiles.

Site-specific mutagenesis is a powerful technique to investigate the role of individual amino acid residues in protein function and ligand binding. By systematically replacing specific amino acids in the CCR5 receptor and evaluating the subsequent effects on this compound binding affinity and inhibitory activity, the critical residues constituting the drug's binding pocket can be identified. Published studies have successfully employed this methodology to pinpoint key residues in the transmembrane helices of CCR5 that are essential for the binding of small molecule inhibitors. Specifically, residues such as Trp86, Tyr108, Ile198, Tyr251, and Glu283 have been identified as critical for CCR5 inhibition.

This application note provides a comprehensive workflow and detailed protocols for replicating and expanding upon such studies. The workflow encompasses the generation of CCR5 mutants, their expression in a suitable host cell line, and their characterization through radioligand binding and calcium mobilization assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCR5 signaling pathway and the experimental workflow for identifying this compound binding residues.

CCR5_Signaling_Pathway CCR5 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 Binds & Activates HIV-1 gp120 HIV-1 gp120 HIV-1 gp120->CCR5 Binds for Viral Entry This compound This compound This compound->CCR5 Allosteric Antagonist (Blocks Binding) G_Protein G Protein (Gαi) CCR5->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

CCR5 Signaling and Inhibition by this compound

Experimental_Workflow Experimental Workflow Start Hypothesis: Specific CCR5 residues are critical for This compound binding Mutagenesis Site-Directed Mutagenesis of CCR5 Expression Vector Start->Mutagenesis Transfection Transfection of HEK293 Cells with Wild-Type or Mutant CCR5 Mutagenesis->Transfection Expression_Verification Verification of CCR5 Expression (e.g., FACS, Western Blot) Transfection->Expression_Verification Binding_Assay Radioligand Binding Assay ([¹²⁵I]MIP-1α) with this compound Expression_Verification->Binding_Assay Functional_Assay Calcium Mobilization Assay (FLIPR) with this compound Expression_Verification->Functional_Assay Data_Analysis Data Analysis: Determine IC₅₀ and Ki values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Identification of Key Binding Residues Data_Analysis->Conclusion

Workflow for Identifying this compound Binding Residues

Data Presentation

The following table summarizes hypothetical quantitative data from a competitive radioligand binding assay. The data illustrates how mutations in key CCR5 residues can affect the binding affinity of this compound, as indicated by changes in the inhibitory constant (Ki).

CCR5 ConstructIC₅₀ of this compound (nM)Kᵢ of this compound (nM)Fold Change in Kᵢ (vs. WT)
Wild-Type (WT)5.22.51.0
W86A580.4279.0111.6
Y108A750.1360.6144.2
I198A89.643.117.2
Y251A625.8300.9120.4
E283A980.3471.3188.5

Note: The data presented in this table is illustrative and based on findings from similar studies. Actual results may vary.

Experimental Protocols

Site-Directed Mutagenesis of CCR5

This protocol describes the generation of single-point mutations in a CCR5 expression vector using a PCR-based method.

Materials:

  • Wild-type human CCR5 expression plasmid (e.g., in pcDNA3.1)

  • Custom mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., Q5 Hot Start High-Fidelity DNA Polymerase)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli (e.g., NEB 5-alpha)

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation should be in the center of the primers, with 15-20 bp of correct sequence on both sides.

  • PCR Amplification:

    • Set up the PCR reaction with the wild-type CCR5 plasmid as the template and the mutagenic primers.

    • Use a high-fidelity DNA polymerase to minimize secondary mutations.

    • Perform PCR with an appropriate number of cycles (typically 18-25) to amplify the entire plasmid containing the mutation.

  • DpnI Digestion:

    • Following PCR, add DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours. DpnI digests the parental methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli.

    • Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Verification:

    • Select individual colonies and grow overnight cultures.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing.

Cell Culture and Transfection

This protocol details the maintenance of HEK293 cells and their transfection with wild-type or mutant CCR5 expression vectors.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Wild-type and mutant CCR5 expression plasmids

  • Geneticin (G418) for stable cell line selection (optional)

Procedure:

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[2][3]

    • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • Transient Transfection:

    • Plate HEK293 cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of transfection.

    • For each well/dish, prepare a mixture of the CCR5 expression plasmid and transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Add the transfection complex to the cells and incubate for 24-48 hours before proceeding with the assays.

  • Stable Cell Line Generation (Optional):

    • For long-term studies, stable cell lines can be generated by selecting transfected cells with an appropriate antibiotic (e.g., G418 if the plasmid contains a neomycin resistance gene).

    • After 24-48 hours of transfection, replace the medium with a selection medium containing the antibiotic.

    • Maintain the cells in the selection medium, replacing it every 3-4 days, until resistant colonies appear.

    • Isolate and expand individual colonies to establish stable cell lines expressing the CCR5 constructs.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for wild-type and mutant CCR5.

Materials:

  • HEK293 cells expressing wild-type or mutant CCR5

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Radioligand: [¹²⁵I]MIP-1α

  • Unlabeled competitor: this compound

  • Cold unlabeled ligand (for non-specific binding determination, e.g., MIP-1α)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Harvest the transfected HEK293 cells and resuspend them in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup:

    • In a 96-well plate, add the cell suspension.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of [¹²⁵I]MIP-1α (typically at its Kₔ value).

    • For total binding, add only the radioligand and cells.

    • For non-specific binding, add the radioligand, cells, and a high concentration of unlabeled MIP-1α.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the 96-well filter plate to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer.

  • Counting:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the functional inhibitory activity of this compound on CCR5 signaling.

Materials:

  • HEK293 cells expressing wild-type or mutant CCR5

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, from a FLIPR Calcium Assay Kit)[4][5]

  • Probenecid (to prevent dye leakage)

  • CCR5 agonist (e.g., MIP-1β or RANTES)

  • This compound

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells in a black-walled, clear-bottom 96-well or 384-well plate and grow overnight.

  • Dye Loading:

    • Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the CCR5 agonist in the assay buffer in separate plates.

  • FLIPR Assay:

    • Place the cell plate and compound plates into the FLIPR instrument.

    • The instrument will first add the this compound dilutions to the cells and incubate for a short period.

    • Then, the instrument will add the CCR5 agonist to stimulate the cells.

    • Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is proportional to the intracellular calcium concentration.

    • Plot the agonist-induced calcium response against the log concentration of this compound.

    • Determine the IC₅₀ value for this compound's inhibition of the calcium response using non-linear regression analysis.

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for identifying the binding residues of this compound on the CCR5 receptor. By combining site-directed mutagenesis with robust binding and functional assays, researchers can gain valuable insights into the molecular mechanisms of drug-receptor interactions. This knowledge is crucial for the structure-based design of new and improved therapeutics targeting CCR5 and other GPCRs.

References

Application Notes and Protocols for Long-Term Cell Culture with INCB9471 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] As a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells, CCR5 is a significant therapeutic target.[2][4] this compound allosterically inhibits CCR5, preventing the conformational changes required for viral fusion and entry.[2] These application notes provide detailed protocols for the long-term culture of cells with this compound, a critical step in understanding its chronic effects, potential for resistance development, and long-term safety profile.

Mechanism of Action and Signaling Pathway

This compound acts as a noncompetitive allosteric inhibitor of CCR5.[2] The binding of HIV-1's envelope glycoprotein gp120 to the CD4 receptor on T-cells and macrophages triggers a conformational change in gp120, exposing a binding site for CCR5. The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and host cell membranes, allowing the viral core to enter the cell.[2] this compound binds to CCR5 and prevents this interaction, effectively blocking viral entry.[1][2]

Beyond its role in HIV-1 entry, CCR5 is a G-protein coupled receptor (GPCR) that, upon binding its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), activates downstream signaling pathways.[2] this compound has been shown to inhibit these signaling events, including intracellular calcium mobilization and ERK phosphorylation.[2] The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is also involved in the regulation of CCR5 expression.[5]

Signaling Pathway Diagram

INCB9471_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV-1 gp120 HIV-1 gp120 CD4 CD4 HIV-1 gp120->CD4 Binds CCR5 CCR5 HIV-1 gp120->CCR5 Binds Chemokines Chemokines Chemokines->CCR5 Binds CD4->CCR5 Conformational Change G-protein G-protein CCR5->G-protein Activates Viral Entry Viral Entry CCR5->Viral Entry Mediates This compound This compound This compound->CCR5 Inhibits Ca2+ Mobilization Ca2+ Mobilization G-protein->Ca2+ Mobilization Leads to ERK Phosphorylation ERK Phosphorylation G-protein->ERK Phosphorylation Leads to Cellular Response Cellular Response Ca2+ Mobilization->Cellular Response ERK Phosphorylation->Cellular Response LongTerm_Culture_Workflow start Start: Seed CCR5+ Cells prepare_drug Prepare this compound and Vehicle Control start->prepare_drug add_drug Add this compound / Vehicle to Culture prepare_drug->add_drug incubate Incubate (37°C, 5% CO2) add_drug->incubate monitor Daily Monitoring (Microscopy) incubate->monitor passage Passage Cells (Every 3-4 Days) monitor->passage passage->incubate Continue Culture analysis Weekly Analysis passage->analysis viability Viability/Proliferation Assay analysis->viability flow Flow Cytometry (CCR5 Expression) analysis->flow functional Functional Assays analysis->functional end End of Experiment viability->end flow->end functional->end Cytotoxicity_Assay_Workflow seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_incb Prepare Serial Dilutions of this compound incubate_24h->prepare_incb treat_cells Treat Cells with this compound prepare_incb->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_reagent Add Viability Reagent incubate_treatment->add_reagent read_plate Read Plate on Plate Reader add_reagent->read_plate analyze_data Analyze Data (Calculate CC50) read_plate->analyze_data

References

INCB9471: In Vivo Efficacy in Animal Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). Initially developed as an anti-HIV-1 agent, its mechanism of action holds therapeutic potential for other indications, including cancer and inflammatory diseases. CCR5 is a key receptor in mediating the migration and infiltration of various immune cells, and its role in the tumor microenvironment and inflammatory processes is an active area of research. These application notes provide an overview of the in vivo efficacy of CCR5 antagonists in relevant animal models, with a focus on oncology and inflammation, and present detailed protocols for conducting such studies. While specific in vivo efficacy data for this compound in cancer and inflammation models are not publicly available, the data from other well-characterized CCR5 antagonists, such as maraviroc and vicriviroc, serve as a valuable reference for designing and interpreting preclinical studies with this compound.

Application Notes

Rationale for Targeting CCR5 in Oncology

The chemokine receptor CCR5 is expressed on various tumor cells and is implicated in tumor growth, invasion, and metastasis. Furthermore, CCR5 is expressed on several immune cell types that are crucial components of the tumor microenvironment, including T cells, macrophages, and dendritic cells. The recruitment of these cells to the tumor site can either promote or inhibit tumor progression. By blocking CCR5, this compound has the potential to modulate the tumor immune microenvironment and directly inhibit tumor cell migration and metastasis. Preclinical studies with other CCR5 antagonists have demonstrated efficacy in various cancer models, suggesting a broad applicability for this class of compounds.

Rationale for Targeting CCR5 in Inflammation

CCR5 plays a critical role in the recruitment of inflammatory cells, such as T-helper 1 (Th1) cells and macrophages, to sites of inflammation. By inhibiting this recruitment, this compound may be effective in treating a range of inflammatory and autoimmune diseases. A study in a primate model of collagen-induced arthritis using a small molecule CCR5 antagonist has shown efficacy in reducing joint inflammation, highlighting the potential of this therapeutic approach[1].

Experimental Protocols

Protocol 1: In Vivo Efficacy of a CCR5 Antagonist in a Murine Xenograft Model of Breast Cancer

This protocol describes a representative study to evaluate the in vivo efficacy of a CCR5 antagonist in a xenograft model of human breast cancer. This protocol is based on studies performed with the CCR5 antagonist maraviroc.

1. Cell Culture:

  • Culture MDA-MB-231 human breast cancer cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Use female immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks of age.
  • Acclimatize the animals for at least one week before the start of the experiment.

3. Tumor Cell Implantation:

  • Harvest MDA-MB-231 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/100 µL.
  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

4. Treatment:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
  • Treatment Group: Administer the CCR5 antagonist (e.g., maraviroc at 15 mg/kg) orally, once or twice daily.
  • Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) following the same schedule.

5. Efficacy Evaluation:

  • Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
  • Monitor body weight twice weekly as an indicator of toxicity.
  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
  • Weigh the excised tumors.
  • Optional: Process tumors for histological analysis, immunohistochemistry (e.g., for proliferation and apoptosis markers), or gene expression analysis.

6. Data Analysis:

  • Calculate the mean tumor volume and tumor weight for each group.
  • Determine the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment and control groups.

Protocol 2: In Vivo Efficacy of a CCR5 Antagonist in a Murine Model of Metastasis

This protocol outlines a study to assess the effect of a CCR5 antagonist on the metastatic potential of cancer cells. This protocol is based on studies with the CCR5 antagonist vicriviroc.

1. Cell Line and Animal Model:

  • Use a metastatic cancer cell line (e.g., 4T1 murine breast cancer cells) that expresses CCR5.
  • Use female BALB/c mice, 6-8 weeks of age.

2. Tumor Cell Implantation:

  • Inject 1 x 10^5 4T1 cells in 100 µL of PBS into the mammary fat pad of each mouse.

3. Treatment:

  • Begin treatment 3-5 days after tumor cell implantation.
  • Treatment Group: Administer the CCR5 antagonist (e.g., vicriviroc at 50 mg/kg) orally, once daily.
  • Control Group: Administer the vehicle.

4. Efficacy Evaluation:

  • Monitor primary tumor growth as described in Protocol 1.
  • At a predetermined time point (e.g., day 28), euthanize the mice.
  • Excise the lungs and fix them in Bouin's solution.
  • Count the number of metastatic nodules on the lung surface.
  • Optional: Perform histological analysis of the lungs to confirm the presence of metastases.

5. Data Analysis:

  • Compare the number of lung metastases between the treatment and control groups using a non-parametric statistical test (e.g., Mann-Whitney U test).

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Animal Models [1]

SpeciesRouteDose (mg/kg)T½ (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
RatIV26---
RatPO1011220024000100
DogIV111---
DogPO51513001800095

T½: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the curve; F: Bioavailability

Table 2: Representative In Vivo Efficacy of CCR5 Antagonists in Cancer Models

CompoundCancer ModelAnimal ModelDose and SchedulePrimary EndpointEfficacy
MaravirocBreast Cancer (MDA-MB-231 xenograft)NOD/SCID mice15 mg/kg, PO, BIDTumor Growth InhibitionSignificant reduction in tumor volume
VicrivirocBreast Cancer (4T1 metastasis model)BALB/c mice50 mg/kg, PO, QDInhibition of Lung MetastasisSignificant reduction in the number of lung metastases

PO: Oral administration; BID: Twice daily; QD: Once daily

Visualizations

HIV_Entry_Inhibition cluster_cell Host Cell (T-cell or Macrophage) cluster_virus HIV-1 Virion CD4 CD4 Receptor gp120 gp120 CD4->gp120 Conformational Change CCR5 CCR5 Co-receptor gp41 gp41 CCR5->gp41 Triggers gp41 Fusion Membrane Fusion Infection Viral Replication Fusion->Infection gp120->CD4 1. Binding gp120->CCR5 2. Co-receptor Binding gp41->Fusion 3. Membrane Fusion This compound This compound This compound->CCR5 Blocks Binding

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Cancer_Metastasis_Workflow cluster_workflow In Vivo Metastasis Study Workflow start Start cell_prep Prepare Metastatic Cancer Cell Suspension (e.g., 4T1) start->cell_prep injection Inject Cells into Mammary Fat Pad of Mice cell_prep->injection randomization Randomize Mice into Treatment & Control Groups injection->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Primary Tumor Growth & Animal Health treatment->monitoring endpoint Euthanize Mice at Study Endpoint monitoring->endpoint analysis Excise Lungs & Count Metastatic Nodules endpoint->analysis results Statistically Analyze and Report Data analysis->results end End results->end

Caption: Experimental workflow for an in vivo cancer metastasis study.

CCR5_Signaling_Pathway cluster_pathway CCR5 Signaling in Cancer and Inflammation Ligand CCL3, CCL4, CCL5 (Chemokines) CCR5 CCR5 Receptor Ligand->CCR5 Binds to G_protein G-protein Coupling CCR5->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK/ERK Pathway G_protein->MAPK NFkB NF-κB Pathway PI3K_Akt->NFkB Cell_Migration Cell Migration & Invasion PI3K_Akt->Cell_Migration Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->NFkB MAPK->Cell_Migration MAPK->Proliferation Inflammation Inflammatory Response NFkB->Inflammation This compound This compound This compound->CCR5 Antagonizes

Caption: Simplified CCR5 signaling pathway and its inhibition by this compound.

References

Troubleshooting & Optimization

Optimizing INCB9471 concentration for antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing INCB9471 in antiviral assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of this compound concentration in antiviral assays.

Question/Issue Possible Cause Suggested Solution
High variability in antiviral activity (IC50 values) between experiments. Inconsistent cell health or density.Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Passage cells routinely and avoid using cells that are over-confluent.
Pipetting errors leading to inaccurate compound concentrations.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the compound for each concentration to minimize variability between wells.
Fluctuation in virus titer.Aliquot and store the virus stock at -80°C to maintain a consistent titer. Perform a virus titration for each new batch of virus.
No significant antiviral effect observed, even at high concentrations. The viral strain is not susceptible to CCR5 antagonists (e.g., an X4-tropic HIV-1 strain).Confirm the tropism of your viral strain. This compound is only effective against R5-tropic HIV-1 strains.[1]
The compound has degraded.Prepare fresh stock solutions of this compound from powder for each experiment. Store stock solutions at -20°C or as recommended by the supplier and avoid repeated freeze-thaw cycles.
Inappropriate assay endpoint.Ensure the assay endpoint (e.g., p24 antigen level, reverse transcriptase activity) is measured at a time point where a significant signal is expected in the untreated virus control.
Significant cytotoxicity observed at concentrations where antiviral activity is expected. The observed "antiviral" effect is due to cell death, not specific viral inhibition.Determine the cytotoxicity of this compound on the host cells in a separate assay (see Experimental Protocols). The therapeutic window is the concentration range where the compound is effective against the virus but not toxic to the cells. This compound has been reported to not exhibit effects on cell viability at concentrations up to 25 μM in various human primary cell lines.[2]
Cell line is particularly sensitive to the compound or solvent.Lower the concentration of the solvent (e.g., DMSO) in the final assay volume. Include a solvent control to assess its effect on cell viability.
Unexpectedly low potency (high IC50 value). High protein concentration in the assay medium.This compound is 84% protein-bound in human serum.[2] High concentrations of serum in the culture medium can reduce the effective concentration of the compound. Consider reducing the serum percentage during the compound treatment period, if compatible with cell health.
Suboptimal incubation time.Optimize the incubation time for both the compound and the virus. For a viral entry inhibitor like this compound, pre-incubation of cells with the compound before adding the virus is crucial.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective, noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1][3] CCR5 is a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1] By binding to CCR5, this compound prevents the interaction between the viral envelope protein gp120 and the host cell, thereby inhibiting viral entry and replication.[2][4]

2. What is the recommended starting concentration range for this compound in an antiviral assay?

Based on published data, a good starting point for a dose-response curve would be in the low nanomolar to micromolar range. The reported anti-HIV-1 IC50 is in the subnanomolar to low nanomolar range, and it has been shown to be non-cytotoxic up to 25 μM.[2] A suggested range for initial experiments could be from 0.1 nM to 10 µM.

3. How should I prepare and store this compound?

This compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations.

4. Is this compound effective against all strains of HIV-1?

No, this compound is specifically active against R5-tropic HIV-1 strains, which use the CCR5 co-receptor for entry. It is inactive against X4-tropic HIV-1 strains that utilize the CXCR4 co-receptor.[1]

5. What are the key controls to include in an this compound antiviral assay?

  • Cell Control (No Virus, No Compound): To assess the baseline health and viability of the cells.

  • Virus Control (Virus, No Compound): To determine the maximum level of viral replication.

  • Compound Cytotoxicity Control (Cells, Compound, No Virus): To measure the toxicity of this compound at each concentration.

  • Solvent Control (Cells, Virus, Solvent): To ensure the solvent used to dissolve this compound does not affect viral replication or cell viability.

  • Positive Control: A known inhibitor of the virus being tested.

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Assay/Cell Type Reference
Anti-HIV-1 IC50 (BaL strain) 19 nMAntiviral Assay[2]
Anti-HIV-1 IC50 (ADA and BaL strains) SubnanomolarAntiviral Assay[2]
Geometric Mean IC90 (multiple R5 HIV-1 strains) 9 nMAntiviral Assay in PBMCs[1]
Protein Binding Adjusted IC90 ~60 nMAntiviral Assay (with 16% free fraction in human serum)[2]
hERG Potassium Current Inhibition IC50 4.5 µMPatch Clamp Assay[2]
Cytotoxicity No effect on cell viability up to 25 µMVarious human primary cell lines[2]
CCR5 Binding Affinity (Kd) 3.1 nMRadioligand Competition Binding Assay in PBMCs[1]
IC50 for CCR5-mediated Calcium Mobilization 16 nMSignaling Assay[1]
IC50 for CCR5-mediated ERK Phosphorylation 3 nMSignaling Assay[1]
IC50 for CCR5 Receptor Internalization 1.5 nMSignaling Assay[1]

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assay

This protocol is designed to determine the concentration of this compound that is toxic to the host cells used in the antiviral assay.

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range is from 0.1 µM to 100 µM. Also, prepare a solvent control with the highest concentration of the solvent (e.g., DMSO) used in the dilutions.

  • Compound Addition: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Protocol 2: this compound Anti-HIV-1 Entry Assay

This protocol provides a general framework for assessing the antiviral activity of this compound against an R5-tropic HIV-1 strain.

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells or PBMCs) in a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium at concentrations below the determined CC50.

  • Pre-incubation with Compound: Remove the medium from the cells and add the this compound dilutions. Incubate for 1-2 hours at 37°C to allow the compound to bind to the CCR5 receptors.

  • Viral Infection: Add the R5-tropic HIV-1 strain to each well at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Endpoint Measurement: Quantify viral replication. The method will depend on the cell line and virus used (e.g., measuring luciferase activity in TZM-bl cells, p24 antigen levels in the supernatant by ELISA, or reverse transcriptase activity).

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

INCB9471_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion NoFusion Viral Entry Blocked This compound This compound This compound->CCR5 3. Allosteric Binding

Caption: this compound Mechanism of Action

Antiviral_Assay_Workflow start Start seed_cells Seed Host Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound pre_incubate Pre-incubate Cells with this compound prepare_compound->pre_incubate add_virus Infect Cells with R5-tropic HIV-1 pre_incubate->add_virus incubate Incubate for 48-72h add_virus->incubate measure Measure Viral Replication (e.g., p24 ELISA) incubate->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

Caption: Antiviral Assay Workflow

Troubleshooting_Decision_Tree q1 High Variability in IC50? a1_yes Check Cell Health, Seeding Density & Pipetting Accuracy q1->a1_yes Yes q2 No Antiviral Effect? q1->q2 No a2_yes Confirm Virus Tropism (R5). Check Compound Integrity. q2->a2_yes Yes q3 High Cytotoxicity? q2->q3 No a3_yes Perform CC50 Assay. Lower Solvent Concentration. q3->a3_yes Yes q4 Low Potency? q3->q4 No a4_yes Reduce Serum Concentration. Optimize Incubation Times. q4->a4_yes Yes

Caption: Troubleshooting Decision Tree

References

INCB9471 Technical Support Center: Off-Target Effects and Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating the potential off-target effects of INCB9471. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent and selective allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] Preclinical studies have demonstrated its high affinity for CCR5.[1][4] It has been reported to have no significant inhibitory activity when evaluated against a panel of over 50 ion channels, transporters, other chemokine receptors, and additional G-protein coupled receptors (GPCRs).[1]

Q2: Is there a publicly available kinase screening panel for this compound?

A2: Currently, there is no publicly available, comprehensive kinase screening panel for this compound. While its selectivity against other GPCRs and ion channels has been documented, a broad assessment of its activity against a wide range of protein kinases has not been published.

Q3: What are the potential off-target liabilities for CCR5 antagonists as a class?

A3: While specific off-target kinase effects are not well-documented for the class, CCR5 antagonists can be associated with certain side effects that may be linked to off-target activities. The most common side effects observed with the approved CCR5 antagonist, maraviroc, include colds, cough, fever, rash, and gastrointestinal issues.[3] It is also advised that patients with pre-existing liver or heart conditions, or those with low blood pressure, should use CCR5 antagonists with caution.[3] One CCR5 antagonist, aplaviroc, was halted in development due to instances of severe hepatotoxicity.[5]

Q4: My experimental results with this compound are inconsistent with its known function as a CCR5 antagonist. How can I troubleshoot this?

A4: If you are observing unexpected cellular phenotypes, consider the following troubleshooting steps:

  • Confirm On-Target Activity: First, verify that this compound is effectively antagonizing CCR5 in your experimental system. This can be done using a CCR5-dependent functional assay, such as a chemokine-induced calcium mobilization or chemotaxis assay.

  • Evaluate Cell Line Integrity: Ensure the genetic and phenotypic stability of your cell line. Genetic drift can alter signaling pathways and receptor expression levels.

  • Assess Compound Purity and Stability: Verify the purity of your this compound stock and ensure it has been stored correctly. Degradation of the compound could lead to altered activity.

  • Investigate Potential Off-Target Effects: If on-target activity is confirmed and other factors have been ruled out, you may need to consider potential off-target effects. A logical workflow for this is outlined below.

Quantitative Data Summary

The following table summarizes the known in vitro potency and selectivity data for this compound.

Target/AssayParameterValueReference
On-Target Activity
Human CCR5Kd (PBMCs)3.1 nM[1][4]
CCR5-mediated Calcium MobilizationIC5016 nM[1]
CCR5-mediated ERK PhosphorylationIC503 nM[1]
CCR5 Receptor InternalizationIC501.5 nM[1]
Anti-HIV-1 Activity (R5 strains, PBMCs)Geometric Mean IC909 nM[1]
Off-Target Activity
hERG Potassium CurrentIC504.5 µM[1]
Panel of >50 GPCRs, Ion Channels, Transporters% InhibitionNo Significant Activity[1]

Experimental Protocols

Protocol 1: General Kinase Inhibitor Screening

This protocol describes a general method for screening a compound against a panel of kinases using a radiometric assay format. Commercial services from vendors like Reaction Biology or Eurofins Discovery offer such panels.

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., Reaction Biology's HotSpot™ or Eurofins' scanTK℠)

  • [γ-33P]ATP

  • Kinase-specific substrates

  • Kinase reaction buffer

  • 96- or 384-well plates

  • Plate reader capable of detecting radioactivity

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Include a DMSO-only control.

  • Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the appropriate concentration of this compound or DMSO control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time.

  • Stop Reaction and Capture: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the radioactivity on the filter membrane using a scintillation counter or other suitable detector.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine IC50 values for any kinases that show significant inhibition.

Protocol 2: Cell-Based Off-Target Screening for GPCRs

This protocol outlines a general approach for assessing the off-target activity of a compound on GPCR signaling pathways using a calcium mobilization assay.

Objective: To determine if this compound modulates intracellular calcium levels via off-target interactions with other GPCRs.

Materials:

  • Cell lines expressing various GPCRs of interest

  • This compound stock solution

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescent plate reader with kinetic reading capabilities

Methodology:

  • Cell Plating: Seed the cells expressing the GPCR of interest into the assay plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Compound Addition: Add the desired concentrations of this compound or a known agonist/antagonist for the specific GPCR as a control.

  • Baseline Reading: Measure the baseline fluorescence for a short period.

  • Agonist Stimulation: Add a known agonist for the GPCR being tested to all wells except for the this compound-only controls.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Analyze the kinetic data to determine if this compound alone induces a calcium signal (agonism) or if it inhibits the agonist-induced signal (antagonism).

Visualizations

CCR5_Signaling_Pathway CCR5 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 G_protein Gαi/o CCR5->G_protein Activates PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Chemokines CCL3, CCL4, CCL5 Chemokines->CCR5 Binds This compound This compound This compound->CCR5 Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC PKC DAG->PKC ERK ERK Phosphorylation PKC->ERK

CCR5 signaling and this compound inhibition.

Off_Target_Screening_Workflow Off-Target Screening Workflow start Unexpected Experimental Phenotype Observed confirm_on_target Confirm On-Target (CCR5) Activity start->confirm_on_target troubleshoot Troubleshoot Other Experimental Variables (e.g., cell line, compound) confirm_on_target->troubleshoot No off_target_hypothesis Hypothesize Off-Target Interaction confirm_on_target->off_target_hypothesis Yes biochemical_screen Biochemical Screening (e.g., Kinase Panel) off_target_hypothesis->biochemical_screen cell_based_screen Cell-Based Screening (e.g., GPCRome, Phenotypic) off_target_hypothesis->cell_based_screen analyze_hits Analyze Hits and Prioritize biochemical_screen->analyze_hits cell_based_screen->analyze_hits validate_hits Validate Hits in Secondary Assays analyze_hits->validate_hits Hits Identified conclusion Identify and Characterize Off-Target Effect validate_hits->conclusion

Workflow for investigating off-target effects.

References

Overcoming INCB9471 resistance in HIV-1 strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB9471, a CCR5 antagonist for the treatment of HIV-1 infection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a critical co-receptor used by the most common strains of HIV-1 (R5-tropic) to enter and infect host CD4+ T-cells.[1][2][3] By binding to CCR5, this compound allosterically modifies the receptor's conformation, preventing the viral envelope protein gp120 from engaging with it. This action blocks the fusion of the viral and cellular membranes, thereby inhibiting viral entry into the host cell.[4] This mechanism is distinct from other antiretroviral classes, such as reverse transcriptase and protease inhibitors, which act after the virus has already entered the cell.[3]

Q2: What is the observed in vitro potency of this compound against R5-tropic HIV-1?

A2: this compound has demonstrated potent activity against a wide range of R5-tropic HIV-1 strains from major clades (A, B, C, D, E, F, G, and J). In peripheral blood mononuclear cells (PBMCs), it has a geometric mean 90% inhibitory concentration (IC90) of 9 nM.[3] Importantly, this compound retains its potency against HIV-1 variants that have developed resistance to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and fusion inhibitors like T20.[3]

Q3: What are the potential mechanisms of resistance to CCR5 antagonists like this compound?

A3: Resistance to CCR5 antagonists can occur through several mechanisms:

  • Co-receptor Tropism Switch: The virus may switch its co-receptor usage from CCR5 to CXCR4.[5][6][7] These "X4-tropic" or "dual-tropic" viruses can then enter host cells via the CXCR4 co-receptor, bypassing the CCR5 blockade. This can arise from the selection of pre-existing minor CXCR4-using variants in the viral population.[5][6]

  • Utilization of Inhibitor-Bound CCR5: HIV-1 can develop mutations in its envelope glycoprotein (gp120), particularly in the V3 loop, that allow it to recognize and use the CCR5 receptor even when it is bound by the antagonist.[4][5][6]

  • Increased Affinity for CCR5: The virus may develop an increased affinity for the CCR5 co-receptor, potentially overcoming the inhibitory effects of the antagonist.[7]

Q4: Is this compound effective against HIV-1 strains that are resistant to other antiretroviral drugs?

A4: Yes. This compound has been shown to be a potent inhibitor of HIV-1 variants that are resistant to other major drug classes, including NRTIs, NNRTIs, PIs, and the fusion inhibitor T20.[3] This makes it a potentially valuable agent for treatment-experienced patients who have exhausted other options.

Troubleshooting Guides

Issue 1: Loss of this compound Efficacy in Cell Culture Experiments

  • Possible Cause 1: Co-receptor Tropism Switch. The HIV-1 strain may have switched from using CCR5 to using CXCR4 for entry.

    • Troubleshooting Step: Perform a co-receptor tropism assay to determine if the virus is now X4-tropic or dual-tropic.

  • Possible Cause 2: Development of Resistance. The virus may have developed mutations that allow it to use the this compound-bound CCR5 receptor.

    • Troubleshooting Step: Sequence the viral envelope gene (env), specifically the V3 loop, to identify potential resistance-associated mutations.

  • Possible Cause 3: Suboptimal Drug Concentration. The concentration of this compound may be too low to effectively inhibit viral entry.

    • Troubleshooting Step: Verify the concentration and stability of your this compound stock solution. Perform a dose-response curve to determine the IC50 and IC90 of the drug against your viral strain.

Issue 2: Unexpected Virological Failure in a Clinical or In Vivo Study

  • Possible Cause 1: Emergence of CXCR4-using Variants. The patient may have had a pre-existing minor population of X4-tropic virus that was selected for under the pressure of this compound.

    • Troubleshooting Step: Collect patient plasma samples and perform genotypic or phenotypic tropism testing to detect the presence of CXCR4-using viruses.

  • Possible Cause 2: Poor Drug Adherence or Pharmacokinetics. The patient may not be maintaining a sufficient therapeutic concentration of the drug.

    • Troubleshooting Step: Measure plasma drug concentrations to assess adherence and pharmacokinetic variability.

  • Possible Cause 3: Pre-existing Resistance. Though less common for treatment-naive patients, pre-existing resistance to CCR5 antagonists can occur.

    • Troubleshooting Step: Analyze the baseline viral genotype for any known mutations associated with resistance to this drug class.

Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Type
Geometric Mean IC909 nMPBMCs

Table 2: Clinical Trial Data for this compound (Phase IIa)

DosageDurationMean Maximal Viral Load Decline
200mg once-daily14 days1.81 log10 at day 16

Experimental Protocols

Protocol 1: Phenotypic Co-receptor Tropism Assay

This protocol is used to determine whether an HIV-1 strain uses CCR5, CXCR4, or both co-receptors for cell entry.

  • Cell Culture: Culture target cells that express CD4 and either CCR5 or CXCR4 (e.g., U87.CD4.CCR5 and U87.CD4.CXCR4).

  • Viral Infection: Infect both cell lines with the patient-derived or laboratory-adapted HIV-1 strain.

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (typically 3-7 days).

  • Quantification of Viral Replication: Measure viral replication in the culture supernatant using a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Interpretation:

    • Replication only in U87.CD4.CCR5 cells indicates an R5-tropic virus.

    • Replication only in U87.CD4.CXCR4 cells indicates an X4-tropic virus.

    • Replication in both cell lines indicates a dual-tropic virus.

Protocol 2: Genotypic Analysis of the HIV-1 Envelope V3 Loop

This protocol is used to identify mutations in the V3 loop of the gp120 protein that may be associated with resistance to CCR5 antagonists.

  • RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant.

  • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using reverse transcriptase. Amplify the env gene, specifically the region encoding the V3 loop, using PCR.

  • DNA Sequencing: Sequence the amplified PCR product.

  • Sequence Analysis: Compare the obtained sequence to a reference sequence of a wild-type, R5-tropic virus. Identify any amino acid substitutions. Several online tools and algorithms (e.g., geno2pheno) can be used to predict co-receptor tropism based on the V3 loop sequence.

Visualizations

HIV_Entry_and_INCB9471_Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_action Mechanism of Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding (R5-tropic) CXCR4 CXCR4 Co-Receptor gp120->CXCR4 Alternative Pathway (X4-tropic) CD4->CCR5 2. Conformational Change Blocked Entry Blocked This compound This compound This compound->CCR5 Inhibition

Caption: HIV-1 entry and the inhibitory action of this compound on the CCR5 co-receptor.

Resistance_Workflow start Loss of this compound Efficacy Observed tropism_assay Perform Co-receptor Tropism Assay start->tropism_assay sequencing Sequence env Gene (V3 Loop) start->sequencing is_x4 Is virus X4 or Dual-Tropic? tropism_assay->is_x4 mutations Are V3 Loop Mutations Present? sequencing->mutations is_x4->mutations No switch_therapy Consider CXCR4 Antagonist or Alternative Therapy is_x4->switch_therapy Yes phenotype_assay Perform Phenotypic Resistance Assay mutations->phenotype_assay Yes no_change Investigate Other Factors (e.g., PK/PD) mutations->no_change No

Caption: Troubleshooting workflow for this compound resistance.

References

Managing INCB9471 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for INCB9471. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage potential cytotoxicity and achieve reliable results in your cell line studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Its primary mechanism of action is to block the CCR5 co-receptor on host cells, which prevents the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1).[1] Unlike other antiretroviral drugs that act after the virus has entered the cell, this compound works at an earlier stage to protect cells from viral entry.[1]

Q2: Is this compound expected to be cytotoxic to cell lines?

Generally, no. Published studies have shown that this compound does not exhibit significant general cytotoxicity. Specifically, it did not affect cell viability at concentrations up to 25 μM in a variety of human primary cell lines.[1] Its antiviral activity is not a result of general cytotoxic effects.[1] Therefore, significant cell death observed in experiments may be due to other factors.

Q3: What are the known IC50 values for this compound?

The inhibitory activity of this compound has been characterized against its target, CCR5, and for its antiviral efficacy. It is important to distinguish these from cytotoxicity IC50 values.

Target/ActivityCell Line/SystemIC50 / Kd
CCR5 Receptor Binding (Kd)Human PBMCs3.1 nM[1]
CCR5-mediated Calcium MobilizationHuman PBMCs16 nM[1]
CCR5-mediated ERK PhosphorylationHuman PBMCs3 nM[1]
CCR5 Receptor InternalizationHuman PBMCs1.5 nM[1]
hERG Potassium Current InhibitionhERG Patch Clamp Assay4.5 µM[1]
General Cytotoxicity Various Human Primary Cell Lines No effect on viability up to 25 µM [1]

Q4: What signaling pathways are affected by this compound?

This compound is a selective CCR5 antagonist.[1] By binding to CCR5, it blocks the downstream signaling events that are normally initiated by CCR5's natural chemokine ligands (like RANTES, MIP-1α, and MIP-1β) or by the HIV-1 envelope protein gp120.[1] This inhibition prevents intracellular calcium mobilization and ERK phosphorylation that would otherwise occur upon receptor activation.[1]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor Ca_Mobilization Ca²⁺ Mobilization CCR5->Ca_Mobilization ERK_Phos ERK Phosphorylation CCR5->ERK_Phos Viral_Entry Viral Entry CCR5->Viral_Entry gp120 HIV-1 gp120 gp120->CCR5 Binds This compound This compound This compound->CCR5 Blocks

Caption: Simplified signaling pathway of CCR5 and the inhibitory action of this compound.

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing unexpected levels of cell death in your experiments with this compound, this guide provides a systematic approach to identify the potential cause.

G start Start: Unexpected Cytotoxicity Observed check_compound 1. Verify Compound Integrity - Correct stock concentration? - Proper storage? - Recent preparation? start->check_compound check_culture 2. Assess Cell Culture Conditions - Cell line health/passage number? - Contamination (mycoplasma)? - Media/serum quality? check_compound->check_culture No outcome_compound Issue likely with compound handling. check_compound->outcome_compound Yes check_protocol 3. Review Experimental Protocol - Correct final concentration? - Appropriate vehicle control (DMSO)? - Length of incubation? check_culture->check_protocol No outcome_culture Issue likely with cell health or culture. check_culture->outcome_culture Yes check_assay 4. Evaluate Viability Assay - Assay compatible with compound? - Correct controls included? - Artifacts (e.g., color interference)? check_protocol->check_assay No outcome_protocol Issue likely in experimental setup. check_protocol->outcome_protocol Yes outcome_assay Issue likely with the assay itself. check_assay->outcome_assay Yes

Caption: Logical workflow for troubleshooting unexpected cytotoxicity with this compound.

Issue 1: High cytotoxicity observed at expected non-toxic concentrations.

  • Possible Cause: Compound degradation or incorrect concentration.

    • Solution: Prepare a fresh stock solution of this compound from the original powder. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) and stored correctly (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles). Verify the calculations for all dilutions.

  • Possible Cause: High sensitivity of the specific cell line.

    • Solution: While this compound has low toxicity in primary cells, some immortalized cell lines may have unique sensitivities. Perform a dose-response curve starting from a very low concentration (e.g., 0.1 nM) up to a high concentration (e.g., 50 µM) to determine the precise IC50 for your specific cell line.

  • Possible Cause: Vehicle (e.g., DMSO) toxicity.

    • Solution: Ensure the final concentration of the vehicle in the cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a "vehicle-only" control to assess its effect on cell viability.

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Standardize your cell culture practice. Use cells within a consistent range of passage numbers. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.

  • Possible Cause: Assay variability.

    • Solution: Include appropriate controls in every assay plate: untreated cells (negative control), vehicle-only control, and a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine). This helps to normalize the data and confirm the assay is performing correctly.

Experimental Protocols

Protocol: Determining Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A 1. Seed Cells (e.g., 5,000-10,000 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Prepare Serial Dilutions of this compound D 4. Treat Cells (Add 100 µL of drug dilutions) C->D E 5. Incubate for Desired Duration (e.g., 24, 48, or 72 hours) D->E F 6. Add MTT Reagent (10 µL of 5 mg/mL solution) G 7. Incubate for 3-4 hours (37°C, until formazan crystals form) F->G H 8. Solubilize Formazan (Remove media, add 100 µL DMSO) G->H I 9. Read Absorbance (570 nm) H->I

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • Adherent cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your stock solution. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM) is recommended.

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

Improving INCB9471 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for INCB9471. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] Its primary mechanism of action is to block the CCR5 co-receptor on host immune cells, such as T-cells and macrophages, thereby preventing the entry of R5-tropic strains of HIV-1 into these cells.[3][4] It is a noncompetitive inhibitor, meaning it binds to an allosteric site on the CCR5 receptor.

Q2: What are the key chemical properties of this compound?

A2: this compound is a small molecule with the following chemical formula: C₃₀H₄₀F₃N₅O₂ and a molecular weight of 559.678 g/mol .[4] It belongs to the class of organic compounds known as indanes.[4]

Q3: What is the rotameric nature of this compound in solution?

A3: A unique characteristic of this compound is that it exists as a 1:1 mixture of two rotamers in solution. These are stereoisomers that differ by rotation around a single bond. This equilibrium is typically reached within one hour at 37°C in an aqueous solution. For consistent experimental results, it is advisable to allow freshly prepared solutions to equilibrate before use.

Q4: What is the recommended solvent for dissolving and storing this compound?

A4: While specific solubility data for this compound in various solvents is not extensively published, for many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[5] It is crucial to use anhydrous DMSO to minimize degradation, as water can affect the stability of compounds in DMSO.[6][7] For in vitro experiments, the final concentration of DMSO in the cell culture medium should typically be kept low (e.g., <0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[8]

Q5: How should I store stock solutions of this compound?

A5: For long-term stability, it is best practice to store stock solutions of small molecules at -20°C or -80°C.[5][9] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[9] When stored as a dry powder, this compound should be stable for years at -20°C.[9]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility Indole-containing compounds can have limited solubility in water. To address this: • Optimize Solvent Exchange: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, do so gradually while vortexing to prevent the compound from crashing out. • Use a Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. • Sonication: Brief sonication of the solution can help to redissolve small precipitates.[5][8] • Warming: Gently warming the solution to 37°C may aid in dissolution, but be mindful of the potential for temperature-sensitive degradation.[5]
High Concentration of DMSO Stock Diluting a highly concentrated DMSO stock directly into an aqueous medium can cause precipitation. • Serial Dilutions in DMSO: Perform initial serial dilutions in DMSO before the final dilution into the aqueous medium.
pH of the Aqueous Solution The solubility of a compound can be pH-dependent. • Check pH: Ensure the pH of your buffer or medium is within a range that favors the solubility of this compound.
Issue 2: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Steps
Incomplete Rotamer Equilibration As this compound exists as a 1:1 mixture of two rotamers in solution, failure to allow for equilibration can lead to variability. • Pre-incubation: After preparing the final working solution, incubate it at 37°C for at least one hour to ensure the rotameric equilibrium is reached before adding it to your assay.
Compound Degradation This compound may degrade over time, especially in solution. • Fresh Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Avoid using old aqueous solutions.[5] • Proper Storage: Ensure stock solutions are stored correctly (aliquoted, at -20°C or -80°C, protected from light if sensitive). • Check for Contaminants: Use high-purity, anhydrous DMSO for stock solutions to prevent water-induced degradation.[6]
Off-Target Effects At higher concentrations, small molecule inhibitors can interact with unintended targets, leading to unexpected phenotypes. • Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range for on-target activity.[10] • Use a Structurally Unrelated Inhibitor: If possible, use another CCR5 antagonist with a different chemical structure to confirm that the observed phenotype is due to CCR5 inhibition.[10]

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table provides a general guideline for the stability of small molecules in DMSO based on published studies.

Storage ConditionTimeframeExpected StabilityReference
DMSO Solution at Room Temperature1 yearApproximately 52% of compounds remain stable.[11]
DMSO/water (90/10) at 4°C2 yearsApproximately 85% of compounds remain stable.[6]
DMSO Solution (frozen)Up to 3 monthsGenerally stable with minimal degradation.[5]
Freeze-Thaw CyclesMultiple cyclesMany compounds are stable, but it is best to avoid repeated cycles by aliquoting.[5][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for several minutes to ensure the compound is fully dissolved. Gentle sonication can be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: Slowly add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium or assay buffer while vortexing gently. The final DMSO concentration should be kept to a minimum (e.g., ≤ 0.1%).

  • Equilibration: Incubate the final working solution at 37°C for at least 1 hour to allow for rotameric equilibration.

  • Application: Add the equilibrated working solution to the cells. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Visualizations

HIV_Entry_and_INCB9471_Inhibition cluster_0 HIV-1 Virion cluster_1 Host Cell Membrane cluster_2 This compound Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41-mediated Membrane Fusion This compound This compound This compound->CCR5 Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

CCR5_Signaling_Pathway CCR5 CCR5 G_Protein G-protein (α, β, γ) CCR5->G_Protein Activation PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Gene_Expression Inflammatory Gene Expression MAPK->Gene_Expression This compound This compound This compound->CCR5 Inhibition Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binding

Caption: Simplified CCR5 signaling pathway and its inhibition.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock store_stock Aliquot and Store Stock at -20°C/-80°C prep_stock->store_stock prep_working Prepare Working Solution in Aqueous Medium store_stock->prep_working equilibrate Equilibrate at 37°C for 1 hour prep_working->equilibrate treat_cells Treat Cells with this compound and Vehicle Control equilibrate->treat_cells assay Perform Cellular Assay treat_cells->assay analyze Analyze Results assay->analyze end End analyze->end

Caption: General experimental workflow for using this compound.

References

Addressing variability in INCB9471 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with INCB9471.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, helping you to identify and resolve potential sources of variability.

Question: Why am I observing high variability in my IC50 values for this compound in HIV-1 entry assays?

Answer: High variability in IC50 values can stem from several factors. Consider the following troubleshooting steps:

  • Cell Health and Density:

    • Issue: Inconsistent cell health or density can significantly impact assay results.

    • Recommendation: Ensure your target cells (e.g., PBMCs, TZM-bl cells) are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Regularly check for viability using methods like Trypan Blue exclusion.

  • Virus Titer and Tropism:

    • Issue: Variations in the viral stock titer or the use of a virus with mixed tropism (R5 and X4) can lead to inconsistent results, as this compound is specific for R5-tropic HIV-1.[1]

    • Recommendation: Use a well-characterized, single-tropic (R5) HIV-1 strain.[1] Titer your viral stock before each experiment to ensure a consistent multiplicity of infection (MOI).

  • Compound Stability and Handling:

    • Issue: this compound exists as a 1:1 mixture of two rotamers in solution, and its stability can be affected by storage and handling.[2]

    • Recommendation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the compound is fully solubilized in the assay medium.

  • Assay Incubation Times:

    • Issue: Inconsistent incubation times for drug pre-treatment, virus infection, or final readout can introduce variability.

    • Recommendation: Strictly adhere to a standardized protocol with consistent incubation times for all steps of the assay.

Question: My this compound is showing lower than expected potency in a cell-based antiviral assay. What are the possible reasons?

Answer: Lower than expected potency can be due to several experimental variables:

  • Serum Protein Binding:

    • Issue: this compound has a free fraction of 16% in human serum, meaning a significant portion of the compound can bind to serum proteins, reducing its effective concentration.[2]

    • Recommendation: If your assay medium contains a high percentage of serum, consider the impact of protein binding on the available concentration of this compound. You may need to adjust the concentration accordingly or perform experiments in serum-free or low-serum conditions if your cell line permits.

  • Incorrect Viral Tropism:

    • Issue: this compound is a CCR5 antagonist and will not be effective against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic) for entry.[3]

    • Recommendation: Confirm the tropism of your HIV-1 strain. If you are working with primary isolates, their tropism should be determined experimentally.

  • Cell Line Specific Expression of CCR5:

    • Issue: The level of CCR5 expression on the surface of your target cells can influence the apparent potency of this compound.

    • Recommendation: Use a cell line with robust and consistent CCR5 expression. You can verify CCR5 expression levels using flow cytometry.

Question: I am observing unexpected cytotoxicity in my cell cultures treated with this compound. What should I do?

Answer: While this compound has been reported to have a good safety profile in preclinical studies, cytotoxicity can occur under certain experimental conditions.[2]

  • Compound Concentration:

    • Issue: High concentrations of any compound can lead to off-target effects and cytotoxicity.

    • Recommendation: Perform a dose-response curve to determine the cytotoxic concentration (CC50) of this compound in your specific cell line. Ensure that the concentrations used in your antiviral assays are well below the CC50.

  • Solvent Toxicity:

    • Issue: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.

    • Recommendation: Ensure the final concentration of the solvent in your assay medium is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO).

  • Contamination:

    • Issue: Contamination of your cell culture (e.g., mycoplasma) can make cells more sensitive to chemical treatments.

    • Recommendation: Regularly test your cell lines for mycoplasma contamination.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer: this compound is a potent and specific allosteric, noncompetitive antagonist of the C-C chemokine receptor 5 (CCR5).[4][5] It works by blocking the CCR5 co-receptor on host CD4+ T-cells, which prevents the entry of R5-tropic HIV-1 into the cells.[1][5] This mechanism of action is different from reverse transcriptase and protease inhibitors, which act after the virus has already entered the host cell.[2]

Question: What is the selectivity profile of this compound?

Answer: this compound is a selective CCR5 antagonist.[2] It has been shown to have no significant inhibitory activity when tested against a panel of over 50 other ion channels, transporters, chemokine receptors, and G-protein-coupled receptors (GPCRs).[2]

Question: How should I prepare and store this compound?

Answer: For optimal results, this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution. This stock solution should be stored at -20°C or -80°C. To maintain the stability of the compound, it is recommended to prepare fresh working dilutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles.

Question: What are the key signaling pathways affected by this compound?

Answer: By blocking the CCR5 receptor, this compound inhibits CCR5-mediated signaling events. These include intracellular calcium mobilization, ERK phosphorylation, and CCR5 receptor internalization.[2]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

ParameterValueCell Line/Assay Condition
IC50 (HIV-1 ADA strain) 0.36 nM-
IC50 (HIV-1 Ba-L strain) 0.16 nM-
IC50 (hERG potassium current) 4.5 µMhERG patch clamp assay
IC50 (Intracellular calcium mobilization) 16 nM-
IC50 (ERK phosphorylation) 3 nM-
IC50 (CCR5 receptor internalization) 1.5 nM-
Kd 3.1 nMHuman peripheral blood mononuclear cells (PBMCs)
Caco-2 Permeability 16.5 x 10⁻⁶ cm/s-
Human Serum Protein Binding (free fraction) 16%-

Experimental Protocols

HIV-1 Entry Assay Protocol (TZM-bl Reporter Cell Line)

This protocol outlines a common method for assessing the efficacy of this compound in preventing HIV-1 entry using the TZM-bl reporter cell line, which expresses CD4, CCR5, and CXCR4 and contains Tat-responsive luciferase and β-galactosidase genes.

  • Cell Plating:

    • Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in complete growth medium. The final concentration should be 2X the desired final assay concentration.

    • Carefully remove the medium from the wells and add 50 µL of the this compound dilutions to the appropriate wells. Include wells with medium only (no drug) as a negative control.

  • Virus Addition:

    • Dilute the R5-tropic HIV-1 stock to a predetermined titer in complete growth medium.

    • Add 50 µL of the diluted virus to each well. The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Readout (Luciferase Assay):

    • After incubation, remove the supernatant from each well.

    • Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the virus control wells (no drug).

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

HIV_Entry_and_INCB9471_MOA cluster_cell Host Cell (CD4+ T-cell) cluster_virus HIV-1 (R5-tropic) cluster_action Mechanism of Action CD4 CD4 Receptor Membrane gp120 gp120 CD4->gp120 2. Conformational Change CCR5 CCR5 Co-Receptor gp41 gp41 CCR5->gp41 4. Fusion & Entry Cytoplasm gp120->CD4 1. Binding gp120->CCR5 3. Co-receptor Binding Virus HIV-1 This compound This compound This compound->CCR5 Blocks Binding

Caption: Mechanism of this compound in blocking HIV-1 entry.

Experimental_Workflow start Start plate_cells Plate Target Cells (e.g., TZM-bl) start->plate_cells prepare_compound Prepare Serial Dilutions of this compound plate_cells->prepare_compound add_compound Add this compound to Cells prepare_compound->add_compound prepare_virus Prepare R5-tropic HIV-1 Stock add_compound->prepare_virus add_virus Infect Cells with HIV-1 prepare_virus->add_virus incubate Incubate for 48 hours add_virus->incubate readout Measure Reporter Gene Activity (e.g., Luciferase) incubate->readout analyze Analyze Data and Calculate IC50 readout->analyze end End analyze->end

Caption: A typical experimental workflow for evaluating this compound.

References

Potential for INCB9471 cross-reactivity with other receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with INCB9471, a potent and selective CCR5 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective allosteric noncompetitive antagonist of the C-C chemokine receptor 5 (CCR5).[1] This means it binds to a site on the receptor that is different from the binding site of the natural ligands (like RANTES, MIP-1α, and MIP-1β) and inhibits receptor activation through a conformational change, rather than by directly competing with the endogenous ligands.[1]

Q2: What is the reported potency of this compound on its primary target, CCR5?

A2: this compound demonstrates high affinity for human CCR5 with a dissociation constant (Kd) of 3.1 nM in human peripheral blood mononuclear cells (PBMCs).[1] It effectively inhibits CCR5-mediated signaling pathways, with IC50 values of 16 nM for intracellular calcium mobilization, 3 nM for ERK phosphorylation, and 1.5 nM for receptor internalization.[1]

Q3: Has this compound been profiled for selectivity against other receptors?

A3: Yes, this compound has been evaluated for selectivity against a broad panel of other receptors. It has shown no significant inhibitory activity when tested against a panel of over 50 ion channels, transporters, chemokine receptors, and other G-protein coupled receptors (GPCRs).[1]

Q4: Is there any known off-target activity for this compound?

A4: While highly selective, this compound has been shown to inhibit the hERG potassium channel with an IC50 of 4.5 μM.[1] This concentration is approximately 500 times higher than its mean antiviral IC90 value, suggesting a wide therapeutic window. However, researchers should be mindful of this potential off-target effect at high concentrations.

Troubleshooting Guide

Issue 1: Unexpected experimental results that may suggest off-target effects.

  • Question: My in-vitro or in-vivo experiment is showing a phenotype that is not consistent with CCR5 antagonism. Could this be due to this compound cross-reactivity?

  • Answer: While this compound is highly selective, off-target effects can occur, especially at high concentrations.

    • Troubleshooting Steps:

      • Confirm Concentration: Verify the final concentration of this compound used in your assay. Ensure it is within the recommended range for selective CCR5 antagonism (typically low nanomolar).

      • Review Selectivity Data: Refer to the selectivity data provided. If your unexpected phenotype could be explained by modulation of a receptor listed in the broader screening panel (even with low affinity), consider this possibility.

      • Use a Structurally Unrelated CCR5 Antagonist: To confirm that the observed effect is due to CCR5 antagonism, use a structurally different CCR5 antagonist as a control. If the phenotype persists with another CCR5 antagonist, it is more likely to be a CCR5-mediated effect. If the phenotype is unique to this compound, it may suggest an off-target interaction.

      • hERG Channel Blockade: If you are working with cell types sensitive to hERG channel inhibition (e.g., cardiomyocytes), and are using micromolar concentrations of this compound, consider the possibility of hERG-related effects.

Issue 2: Inconsistent IC50 values in functional assays.

  • Question: I am observing variability in the IC50 values for this compound in my functional assays. What could be the cause?

  • Answer: Variability in IC50 values can arise from several factors related to the assay conditions and the mechanism of action of this compound.

    • Troubleshooting Steps:

      • Assay Conditions: Ensure consistent assay conditions, including cell density, serum concentration, incubation time, and ligand concentration.

      • Allosteric Mechanism: As an allosteric antagonist, the measured IC50 of this compound can be influenced by the concentration of the agonist used. Ensure you are using a consistent and appropriate concentration of the CCR5 agonist in your experiments.

      • Cellular Context: The expression level of CCR5 and the downstream signaling components in your cell line can impact the observed potency. Characterize the CCR5 expression in your experimental system.

Data Presentation

Table 1: Summary of this compound In Vitro Potency and Selectivity

TargetAssay TypeSpeciesPotency (IC50/Kd)Reference
Primary Target
CCR5Radioligand Binding (Kd)Human3.1 nM[1]
CCR5Calcium Mobilization (IC50)Human16 nM[1]
CCR5ERK Phosphorylation (IC50)Human3 nM[1]
CCR5Receptor Internalization (IC50)Human1.5 nM[1]
Selectivity Screening
>50 Ion Channels, Transporters, Chemokine Receptors, and other GPCRsVarious Binding and Functional AssaysVariousNo significant inhibitory activity[1]
hERGPatch Clamp Assay (IC50)Human4.5 µM[1]

Experimental Protocols

1. Radioligand Binding Assay for CCR5 Affinity

  • Objective: To determine the binding affinity (Kd) of this compound for the human CCR5 receptor.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing human CCR5 (e.g., HEK293 or CHO cells) or isolated human peripheral blood mononuclear cells (PBMCs).

    • Membrane Preparation (if applicable): Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

    • Competition Binding: Incubate the cell membranes or whole cells with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and increasing concentrations of unlabeled this compound.

    • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Detection: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay

  • Objective: To measure the functional inhibition of CCR5-mediated calcium signaling by this compound.

  • Methodology:

    • Cell Culture: Plate CCR5-expressing cells in a black-walled, clear-bottom 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Agonist Stimulation: Add a CCR5 agonist (e.g., RANTES) to stimulate the cells.

    • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

INCB9471_Selectivity_Profile cluster_primary_target Primary Target cluster_inhibitor Inhibitor cluster_selectivity_panel Selectivity Panel (>50 targets) cluster_off_target Potential Off-Target CCR5 CCR5 This compound This compound This compound->CCR5 High Affinity (Kd = 3.1 nM) Other_GPCRs Other GPCRs This compound->Other_GPCRs No Significant Activity Chemokine_Receptors Other Chemokine Receptors This compound->Chemokine_Receptors No Significant Activity Ion_Channels Ion Channels This compound->Ion_Channels No Significant Activity Transporters Transporters This compound->Transporters No Significant Activity hERG hERG Channel This compound->hERG Low Affinity (IC50 = 4.5 µM)

Caption: Selectivity profile of this compound, highlighting its high affinity for CCR5.

Experimental_Workflow_Calcium_Assay A Plate CCR5-expressing cells B Load cells with calcium-sensitive dye A->B C Pre-incubate with this compound B->C D Stimulate with CCR5 agonist C->D E Measure fluorescence change D->E F Calculate IC50 E->F

Caption: Workflow for a calcium mobilization assay to assess this compound functional activity.

References

Validation & Comparative

A Head-to-Head Look at CCR5 Antagonists: Comparing INCB9471 to its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the clinical and preclinical performance of the discontinued investigational CCR5 antagonist INCB9471 against other key players in its class, including Maraviroc, Vicriviroc, and Leronlimab. This guide synthesizes available experimental data to provide a comparative overview for research and development purposes.

The C-C chemokine receptor 5 (CCR5) has been a pivotal target in the fight against HIV-1, serving as a primary co-receptor for viral entry into host cells.[1] Antagonists of this receptor function as entry inhibitors, a distinct class of antiretrovirals that block the virus from infecting immune cells.[2] This guide provides a comparative analysis of this compound, an investigational CCR5 antagonist developed by Incyte, against other notable CCR5 antagonists. While this compound showed promise in early clinical trials, its development was halted for business reasons.[3] This document compiles the publicly available data for a head-to-head comparison.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other selected CCR5 antagonists. Direct head-to-head clinical trial data is unavailable; therefore, this comparison is based on data from individual studies.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay TypeIC50 / KdSource
This compound CCR5MIP-1β Binding3.9 nM[4]
CCR5Chemotaxis Assay1.1 nM[4]
CCR5Antiviral (HIV-1 BaL)334 nM[4]
CCR5Receptor Internalization1.5 nM[5]
CCR5ERK Phosphorylation3 nM[5]
CCR5Intracellular Calcium Mobilization16 nM[5]
hERGPatch Clamp4.5 µM[5]
Maraviroc CCR5Radioligand Binding-[6]
Vicriviroc CCR5---
Leronlimab CCR5---

Table 2: Clinical Efficacy (Antiviral Activity)

CompoundStudy PhasePatient PopulationDoseMean Max. Viral Load Reduction (log10 copies/mL)Study DurationSource
This compound Phase IITreatment-naïve & experienced200 mg once daily1.8114 days[7]
Maraviroc Phase III (MOTIVATE 1&2)Treatment-experiencedTwice daily(Data part of larger composite endpoint)96 weeks[8]
Vicriviroc Phase II (ACTG 5211)Treatment-experienced10 mg daily1.8624 weeks[9]
Phase II (ACTG 5211)Treatment-experienced15 mg daily1.6824 weeks[9]

Table 3: Pharmacokinetic Properties

CompoundParameterValueSpeciesSource
This compound Half-life (T½)58-60 hours (repeat dosing)Human[5]
Oral Bioavailability (%F)100%Rat[3]
Oral Bioavailability (%F)95%Dog[3]
Maraviroc Half-life (T½)14-18 hoursHuman[10]

Signaling Pathways and Experimental Workflows

To visualize the biological and experimental context of these compounds, the following diagrams are provided.

Caption: CCR5 signaling pathway and mechanism of antagonist action.

Clinical_Trial_Workflow *OBT: Optimized Background Therapy cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Screening Patient Recruitment (HIV-1 Positive) Informed_Consent Informed Consent Screening->Informed_Consent Tropism_Assay Viral Tropism Assay (Confirm R5-tropic virus) Informed_Consent->Tropism_Assay Baseline Baseline Assessment (Viral Load, CD4 Count) Tropism_Assay->Baseline Randomization Randomization Baseline->Randomization Arm_A Arm A: CCR5 Antagonist + OBT Randomization->Arm_A Arm_B Arm B: Placebo + OBT Randomization->Arm_B Monitoring Regular Monitoring Visits (e.g., Weeks 2, 4, 8, 16, 24) Arm_A->Monitoring Arm_B->Monitoring Viral_Load_Test Viral Load Measurement (HIV-1 RNA copies/mL) Monitoring->Viral_Load_Test CD4_Count CD4 Cell Count Monitoring->CD4_Count RO_Assay Receptor Occupancy Assay (Optional) Monitoring->RO_Assay Safety_Assess Safety Assessment (Adverse Events) Monitoring->Safety_Assess Primary_Endpoint Primary Endpoint Assessment (e.g., Virologic Response at Week 24) Viral_Load_Test->Primary_Endpoint CD4_Count->Primary_Endpoint Safety_Assess->Primary_Endpoint

Caption: Generalized workflow for a Phase II/III clinical trial of a CCR5 antagonist.

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound are not extensively published. However, based on standard practices for antiretroviral drug development, key assays would have been conducted as follows:

HIV-1 RNA Viral Load Quantification

This assay is a primary endpoint in most HIV clinical trials to measure the efficacy of an antiretroviral agent.

  • Objective: To quantify the number of HIV-1 RNA copies in a patient's plasma.

  • Methodology: Real-Time Polymerase Chain Reaction (RT-PCR) is the standard method.

    • Sample Collection: Whole blood is collected from patients in EDTA-containing tubes.[11]

    • Plasma Separation: The blood sample is centrifuged within 24 hours to separate the plasma from blood cells.[10][11]

    • RNA Extraction: Viral RNA is extracted from the plasma sample using a commercial kit.

    • Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Amplification and Detection: The cDNA is amplified using specific primers and probes that target a conserved region of the HIV-1 genome. A fluorescent signal is generated and detected in real-time, with the amount of fluorescence being proportional to the amount of initial viral RNA.

    • Quantification: The viral load is calculated by comparing the amplification results to a standard curve and is reported in copies/mL.[1][10]

CCR5 Receptor Occupancy (RO) Assay

This assay measures the extent to which a CCR5 antagonist is bound to its target receptor on the surface of cells.

  • Objective: To determine the percentage of CCR5 receptors on CD4+ T cells that are occupied by the antagonist drug.

  • Methodology: Flow Cytometry-based assay.

    • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples.[12]

    • Staining: The cells are divided into aliquots. One aliquot may be used to measure total CCR5 expression (e.g., using an antibody that binds to a different epitope than the drug). Another aliquot is used to measure the amount of free (unoccupied) receptor. This can be done by adding a fluorescently labeled competing ligand or an anti-CCR5 antibody that competes with the drug for binding.[13][14]

    • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity on individual cells, allowing for the quantification of bound and free receptors on the target cell population (CD4+ T cells).[15]

    • Calculation: Receptor occupancy is calculated as the percentage of receptors bound by the drug relative to the total number of receptors.[15]

Comparative Discussion

This compound: The early data for this compound were promising. In vitro studies demonstrated high potency in inhibiting CCR5-mediated signaling and potent antiviral activity.[4][5] A key highlight from its Phase II trial was a mean maximal viral load reduction of 1.81 log10 copies/mL with a 200mg once-daily dose over just 14 days.[7] Furthermore, its long plasma half-life of 58-60 hours suggested the potential for less frequent dosing compared to some other oral antiretrovirals.[5] The development of this compound was discontinued for strategic business reasons, not due to reported safety or efficacy issues in the early trials.[3]

Maraviroc: As the first FDA-approved CCR5 antagonist, Maraviroc has the most extensive clinical data.[3] It has demonstrated long-term safety and efficacy in large Phase III trials (MOTIVATE 1 and 2) in treatment-experienced patients.[3][8] Unlike this compound's short-term monotherapy trial, Maraviroc's efficacy was established as part of a combination antiretroviral therapy regimen. Its shorter half-life (14-18 hours) necessitates twice-daily dosing.[10]

Vicriviroc: Developed by Schering-Plough, Vicriviroc also showed potent virologic suppression in treatment-experienced patients in Phase II trials.[9] For instance, the ACTG 5211 study showed a mean viral load reduction of up to 1.86 log10 copies/mL at 24 weeks.[9] However, its development for treatment-experienced patients was also halted after it failed to meet primary efficacy endpoints in later-stage trials.[12]

Conclusion

While the development of this compound was halted, the available data suggest it was a potent CCR5 antagonist with a favorable pharmacokinetic profile. Its rapid and significant reduction in viral load in a short-term study was comparable to the initial antiviral activity seen with other CCR5 antagonists like Vicriviroc. The success of Maraviroc as an approved therapeutic and the continued investigation of long-acting agents like Leronlimab underscore the sustained importance of the CCR5 receptor as a therapeutic target. The historical data for this compound, when placed in context with its contemporaries, provides valuable insights for the ongoing research and development of novel host-targeted antiviral therapies.

References

A Comparative Analysis of INCB9471 and Maraviroc Binding to the CCR5 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding mechanisms of two prominent CCR5 antagonists, INCB9471 and maraviroc. By examining their distinct interactions with the C-C chemokine receptor type 5 (CCR5), this document aims to provide valuable insights for researchers in the fields of HIV-1 therapeutics and inflammatory diseases. The information presented is supported by experimental data from publicly available scientific literature.

Introduction to CCR5 and its Antagonists

The CCR5 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in the immune system by serving as a coreceptor for macrophage-tropic (R5) strains of HIV-1 entry into host cells.[1] Consequently, blocking this receptor is a clinically validated strategy for the treatment of HIV-1 infection. Maraviroc, an FDA-approved drug, and this compound, a potent antagonist that has undergone clinical trials, are both small-molecule allosteric inhibitors of CCR5.[1][2] They function not by directly competing with the natural chemokine ligands or the viral envelope glycoprotein gp120 at their binding sites, but by binding to a separate, allosteric site on the receptor. This binding induces a conformational change in CCR5, rendering it incapable of facilitating viral entry.[3][4]

Binding Site Analysis: A Tale of Two Pockets

While both this compound and maraviroc are allosteric noncompetitive inhibitors of CCR5, evidence from site-specific mutagenesis studies suggests they may occupy different binding sites within the receptor.[2]

Maraviroc's Deep Transmembrane Pocket:

The binding site of maraviroc is well-characterized, largely due to the availability of a high-resolution crystal structure of the CCR5-maraviroc complex.[5][6] Maraviroc binds deep within a hydrophobic cavity formed by several transmembrane (TM) helices of the CCR5 receptor.[4] This pocket is distinct from the binding sites of natural chemokines and the HIV-1 gp120 glycoprotein.[5]

Site-directed mutagenesis and structural studies have identified several key amino acid residues crucial for maraviroc binding. These interactions are predominantly hydrophobic, with a critical salt bridge formation.

This compound's Distinct Binding Locus:

Site-specific mutagenesis studies have been conducted to identify the CCR5 residues essential for the interaction with this compound.[2] While the specific residues are not detailed in the readily available abstracts, the research indicates that this compound and maraviroc may have different binding sites on CCR5.[2] This distinction is significant as it could potentially be leveraged to overcome drug resistance that may arise from mutations in the maraviroc binding site.

Quantitative Binding Affinity

The following table summarizes the reported binding affinities of this compound and maraviroc for the CCR5 receptor.

CompoundAssay TypeRadioligandCell LineIC50 / KdCitation
This compound Competition Binding[¹²⁵I]MIP-1βHuman MonocytesIC50: Not specified[2]
Kinetic StudiesNot specifiedHuman PBMCsKd: 3.1 nM[1]
Maraviroc Competition Binding[³H]MaravirocWild-type CCR5-[7]
Antiviral Activity-VariousIC50: Varies by strain[4]

Experimental Protocols

The characterization of the binding of this compound and maraviroc to CCR5 relies on a combination of experimental techniques, primarily site-directed mutagenesis and radioligand binding assays.

Site-Directed Mutagenesis and Binding Affinity Analysis

This experimental workflow is designed to identify key amino acid residues involved in the binding of a compound to its receptor.

cluster_0 Mutagenesis cluster_1 Transfection and Expression cluster_2 Binding Assay cluster_3 Data Analysis A Identify Target Residues in CCR5 B Design Mutagenic Primers A->B C Perform PCR-based Mutagenesis B->C D Sequence Verify Mutant CCR5 DNA C->D E Transfect Host Cells with Wild-type or Mutant CCR5 DNA D->E F Culture Cells to Express CCR5 E->F G Prepare Cell Membranes Expressing CCR5 F->G H Perform Radioligand Competition Binding Assay G->H I Measure Bound Radioactivity H->I J Calculate IC50 Values I->J K Compare Binding Affinity of Compound to Wild-type vs. Mutant CCR5 J->K

Workflow for Site-Directed Mutagenesis and Binding Analysis.

Protocol:

  • Selection of Target Residues: Based on homology modeling or structural data, specific amino acid residues within CCR5 predicted to be in a potential binding pocket are selected for mutation.

  • Primer Design: Primers containing the desired nucleotide changes are designed to introduce specific mutations (e.g., alanine substitution) into the CCR5 gene.

  • PCR-based Mutagenesis: The mutant CCR5 DNA is generated using polymerase chain reaction (PCR) with the mutagenic primers and a plasmid containing the wild-type CCR5 gene as a template.

  • Sequence Verification: The entire coding region of the mutant CCR5 gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Cell Transfection: Host cells (e.g., HEK293) are transfected with plasmids encoding either wild-type or mutant CCR5.

  • Cell Culture and Membrane Preparation: The transfected cells are cultured to allow for the expression of the CCR5 receptors. Subsequently, cell membranes are prepared from these cells.

  • Radioligand Competition Binding Assay: Cell membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1β) and varying concentrations of the unlabeled antagonist (this compound or maraviroc).

  • Data Acquisition and Analysis: The amount of bound radioligand is quantified. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A significant increase in the IC50 value for a mutant receptor compared to the wild-type receptor indicates that the mutated residue is important for the binding of the antagonist.

Radioligand Competition Binding Assay

This assay is a fundamental technique to determine the binding affinity of a compound to a receptor.

A Prepare Cell Membranes Expressing CCR5 B Incubate Membranes with Radioligand and Unlabeled Competitor A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Generate Competition Curve and Determine IC50 D->E

Experimental Workflow for Radioligand Competition Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing the CCR5 receptor.

  • Incubation: A fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1β) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled test compound (e.g., this compound or maraviroc).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the concentration of the unlabeled compound. The IC50 value is then calculated from this curve.

CCR5 Signaling Pathway

The binding of an antagonist like this compound or maraviroc to CCR5 allosterically inhibits the downstream signaling cascades that are normally initiated by chemokine binding or HIV-1 gp120 interaction. This prevents the physiological responses that contribute to inflammation and viral entry.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Chemokine / gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds Antagonist This compound / Maraviroc Antagonist->CCR5 Binds (Allosteric) G_Protein G Protein (Gαi, Gβγ) Antagonist->G_Protein Inhibits Activation CCR5->G_Protein Activates Beta_Arrestin β-Arrestin CCR5->Beta_Arrestin Recruits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Signaling Beta_Arrestin->Signaling Response Cellular Response (Chemotaxis, Viral Entry) Signaling->Response

References

Navigating HIV-1 Entry: A Comparative Guide to the Cross-Resistance Profile of INCB9471 and Other Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term antiretroviral therapy. Entry inhibitors, a class of antiretroviral drugs that block the virus from entering host cells, offer a distinct mechanism of action that can be effective against viruses resistant to other drug classes. This guide provides a comparative analysis of the cross-resistance profile of INCB9471, a C-C chemokine receptor 5 (CCR5) antagonist, with other entry inhibitors. Due to the discontinuation of this compound's clinical development for HIV, direct cross-resistance data is limited. Therefore, this guide presents available preclinical data and outlines the established experimental methodologies for assessing cross-resistance to provide a framework for evaluation.

Mechanism of Action: Targeting Viral Entry

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells and macrophages. This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. This co-receptor binding is crucial for the subsequent fusion of the viral and cellular membranes, allowing the viral core to enter the host cell.

Entry inhibitors disrupt this process at different stages. This compound is a small molecule antagonist of the CCR5 co-receptor.[1] By binding to CCR5, it prevents the interaction with gp120, thereby blocking the entry of R5-tropic HIV-1 strains, which exclusively use the CCR5 co-receptor.[1]

dot

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell/Macrophage) cluster_inhibitors Entry Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Cell_Membrane gp41->Cell_Membrane 3. Fusion Viral Core Viral Core CD4->gp120 Conformational Change This compound This compound This compound->CCR5 Blocks Binding Maraviroc Maraviroc Maraviroc->CCR5 Blocks Binding Enfuvirtide Enfuvirtide (Fusion Inhibitor) Enfuvirtide->gp41 Prevents Fusion

Caption: HIV-1 entry pathway and points of inhibition.

Comparative Analysis of CCR5 Antagonists

While comprehensive cross-resistance data for this compound is not publicly available, preclinical studies have compared its binding affinity to CCR5 with other well-characterized antagonists. This information, presented in Table 1, can serve as an indirect indicator of potential cross-resistance, as the binding site and mechanism of action can influence the likelihood of shared resistance pathways.

Table 1: Comparative Binding Affinities of CCR5 Antagonists

CompoundTargetIC50 (nM) - MIP-1β BindingIC50 (nM) - RANTES BindingReference
This compound CCR53.9N/A[1]
Maraviroc (UK-427,857) CCR5~2-10~2-10[2]
Vicriviroc (SCH-D) CCR5~1-5~1-5[3]
Aplaviroc (873140) CCR5~1-10~1-10[4]

N/A: Data not available in the cited literature.

It is important to note that similar binding affinities do not guarantee a lack of cross-resistance. HIV-1 can develop resistance to CCR5 antagonists through mutations in the viral envelope that allow the virus to utilize the drug-bound form of the CCR5 receptor.[2] The specific conformational changes induced by each antagonist can influence the degree of cross-resistance.

Cross-Resistance Profile with Other Entry Inhibitors

This compound has been reported to be effective against R5-tropic HIV-1 strains that have developed resistance to other major classes of antiretroviral drugs, including:[5]

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

  • Protease Inhibitors (PIs)

  • Fusion Inhibitors (e.g., Enfuvirtide)

This lack of cross-resistance with other drug classes is expected due to its unique mechanism of action targeting a host-cell co-receptor rather than a viral enzyme.

Experimental Protocols for Assessing Cross-Resistance

To definitively determine the cross-resistance profile of an entry inhibitor like this compound, a phenotypic drug susceptibility assay using HIV-1 pseudoviruses is the standard method.

Generation of HIV-1 Pseudoviruses with Resistant Envelope Glycoproteins

This process involves creating replication-defective viral particles that express the envelope glycoproteins (gp120 and gp41) from resistant HIV-1 strains.

dot

Pseudovirus_Production Plasmid_Env Env Expression Plasmid (Resistant) Transfection Co-transfection Plasmid_Env->Transfection Plasmid_Backbone Env-deficient HIV-1 Backbone Plasmid Plasmid_Backbone->Transfection HEK293T HEK293T Cells HEK293T->Transfection Incubation Incubation (48-72h) Transfection->Incubation Harvest Harvest Supernatant Incubation->Harvest Filtration Filtration (0.45µm) Harvest->Filtration Pseudovirus Resistant Pseudovirus Stock Filtration->Pseudovirus

Caption: Workflow for generating resistant HIV-1 pseudoviruses.

Methodology:

  • Plasmid Preparation: Obtain or generate an expression plasmid containing the full-length env gene from a known resistant HIV-1 isolate. A second plasmid, an env-deficient HIV-1 backbone vector (e.g., pSG3ΔEnv), is also required.

  • Cell Culture: Culture human embryonic kidney (HEK) 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Co-transfection: Co-transfect the HEK293T cells with the env expression plasmid and the env-deficient backbone plasmid using a suitable transfection reagent (e.g., FuGENE 6).

  • Incubation: Incubate the transfected cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Harvest and Filtration: Harvest the cell culture supernatant containing the pseudoviruses and clarify by centrifugation. Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Titration: Determine the viral titer of the pseudovirus stock using a single-round infectivity assay with a reporter cell line (e.g., TZM-bl cells, which express luciferase upon HIV-1 entry).

Phenotypic Drug Susceptibility Assay

This assay measures the ability of the pseudoviruses to infect target cells in the presence of serial dilutions of the entry inhibitors.

Methodology:

  • Cell Plating: Seed a reporter cell line (e.g., TZM-bl) in 96-well plates and incubate overnight.

  • Drug Dilution: Prepare serial dilutions of this compound and other comparator entry inhibitors (e.g., Maraviroc, Vicriviroc, Enfuvirtide) in cell culture medium.

  • Infection: Add the pseudovirus stock to the wells containing the serially diluted drugs. Also include control wells with no drug (100% infection) and no virus (background).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer. The amount of light produced is proportional to the number of infected cells.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. Determine the 50% inhibitory concentration (IC50) for each drug against each resistant pseudovirus by fitting the data to a sigmoidal dose-response curve. The fold-change in IC50 is calculated by dividing the IC50 of the resistant virus by the IC50 of a sensitive, wild-type reference virus.

Table 2: Hypothetical Cross-Resistance Data Presentation

HIV-1 StrainThis compound (Fold-Change in IC50)Maraviroc (Fold-Change in IC50)Vicriviroc (Fold-Change in IC50)Enfuvirtide (Fold-Change in IC50)
Wild-Type (Reference)1.01.01.01.0
Maraviroc-ResistantData Not Available>101-5<2
Vicriviroc-ResistantData Not Available1-5>10<2
Multi-Drug ResistantData Not Available<2<2>10

This table is a template for presenting cross-resistance data. Actual values would be determined experimentally.

Conclusion

This compound, as a CCR5 antagonist, holds the potential for activity against HIV-1 strains resistant to other antiretroviral classes. While direct comparative data on its cross-resistance profile with other entry inhibitors is scarce due to its discontinued development for HIV, the established methodologies for assessing such resistance provide a clear path for its evaluation. Understanding the nuances of cross-resistance among entry inhibitors is critical for the development of future antiretroviral strategies and for optimizing treatment regimens for patients with multi-drug resistant HIV-1. Further research, should this compound or similar compounds be revisited for HIV therapy, would be necessary to fully elucidate its resistance profile.

References

A Comparative Review of INCB9471: Clinical Efficacy and Safety in the Context of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy and safety profile of INCB9471, an investigational CCR5 antagonist, with other key alternatives in the same class. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents. All quantitative data is summarized in structured tables, and detailed methodologies for pivotal experiments are provided.

Mechanism of Action: CCR5 Antagonism in HIV-1 Entry

This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a co-receptor utilized by the most commonly transmitted strains of HIV-1 (R5-tropic) to enter host CD4+ T-cells.[1] By binding to CCR5, this compound and other drugs in its class allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the host cell co-receptor, thereby preventing the conformational changes necessary for viral fusion and entry. This mechanism of action is distinct from other classes of antiretroviral drugs that target viral enzymes like reverse transcriptase and protease.

Below is a diagram illustrating the signaling pathway of HIV-1 entry and the point of intervention for CCR5 antagonists.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibitor Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor   Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 5. Viral Entry CD4->gp120 2. Conformational     Change in gp120 CCR5->gp41 4. gp41-mediated   Fusion This compound This compound (CCR5 Antagonist) This compound->CCR5 Blockade Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_analysis Data Analysis & Follow-up Informed_Consent Informed Consent Eligibility_Criteria Inclusion/Exclusion Criteria Assessment Informed_Consent->Eligibility_Criteria Baseline_Assessment Baseline Assessments (Viral Load, CD4 Count, etc.) Eligibility_Criteria->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Investigational Drug + OBT Randomization->Treatment_Arm Control_Arm Placebo / Active Comparator + OBT Randomization->Control_Arm Monitoring Regular Monitoring (Safety & Efficacy) Treatment_Arm->Monitoring Control_Arm->Monitoring Data_Collection Data Collection (e.g., at 24, 48, 96 weeks) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Long_Term_Followup Long-term Follow-up Statistical_Analysis->Long_Term_Followup

References

INCB9471 in Combination Antiretroviral Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of INCB9471, an investigational CCR5 antagonist, for the treatment of HIV-1 infection. Due to the discontinuation of its clinical development, publicly available data on this compound in combination therapy is limited. Therefore, this guide presents the available preclinical and clinical monotherapy data for this compound and draws comparisons with Maraviroc, an approved CCR5 antagonist with extensive clinical data in combination therapy. This approach offers a valuable perspective on the potential efficacy and characteristics of this compound within the context of established treatment regimens.

Introduction to this compound and CCR5 Antagonism

This compound is an orally bioavailable small molecule that acts as a C-C chemokine receptor type 5 (CCR5) antagonist.[1] CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, primarily CD4+ T-lymphocytes.[2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes necessary for viral fusion and entry into the host cell. This mechanism of action makes CCR5 antagonists a valuable class of antiretroviral drugs, particularly for patients with R5-tropic virus, and offers a therapeutic option that targets a host protein rather than a viral enzyme.[2]

Preclinical and Clinical Data Summary

Quantitative data for this compound is primarily from in vitro studies and an early-phase clinical trial of monotherapy. To provide a meaningful comparison, this data is presented alongside results from the pivotal MOTIVATE 1 and 2 trials of Maraviroc in combination with an optimized background therapy (OBT) in treatment-experienced patients.

Table 1: In Vitro Potency of this compound and Maraviroc
CompoundAssayHIV-1 StrainIC50 (nM)
This compound Antiviral AssayADA0.36[1]
Ba-L0.16[1]
Maraviroc Antiviral AssayMultiple R5-tropic isolates0.1 - 5.0 (typical range)
Table 2: Clinical Efficacy of this compound (Monotherapy) vs. Maraviroc (Combination Therapy)
Drug RegimenStudyPatient PopulationDurationMean Change in HIV-1 RNA (log10 copies/mL)
This compound (200 mg once daily) Phase IIa (preliminary)Treatment-naïve & experienced (n=7)14 days-1.7[3]
20 days (nadir)-2.1[3]
Maraviroc (once daily) + OBT MOTIVATE 1 & 2 (pooled)Treatment-experienced24 weeks-1.82[3]
Maraviroc (twice daily) + OBT MOTIVATE 1 & 2 (pooled)Treatment-experienced24 weeks-1.95[3]
Placebo + OBT MOTIVATE 1 & 2 (pooled)Treatment-experienced24 weeks-1.03[3]
Table 3: Immunologic Response to Maraviroc Combination Therapy
Drug RegimenStudyDurationMean Increase in CD4+ Cell Count (cells/mm³)
Maraviroc (once daily) + OBT MOTIVATE 1 & 2 (pooled)96 weeks89
Maraviroc (twice daily) + OBT MOTIVATE 1 & 2 (pooled)96 weeks113[1]
Placebo + OBT MOTIVATE 1 & 2 (pooled)24 weeks52

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of CCR5 antagonists are provided below. These represent standard protocols used in the field.

CCR5 Receptor Binding Assay

Objective: To determine the affinity of a compound for the CCR5 receptor.

Methodology:

  • Cell Culture: L1.2-CCR5 cells, a murine lymphoma cell line stably expressing human CCR5, are cultured in appropriate media.

  • Radioligand Preparation: A radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α, is used.

  • Competition Binding:

    • Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

    • The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

HIV-1 Reverse Transcriptase (RT) Activity Assay

Objective: To measure the activity of HIV-1 RT and the inhibitory potential of test compounds.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT and a template-primer (e.g., poly(A)·oligo(dT)) are prepared.

  • Reaction Mixture: A reaction buffer containing the enzyme, template-primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP and biotin-dUTP), is prepared.

  • Inhibition Assay:

    • The reaction is initiated in the presence of varying concentrations of the test compound.

    • The mixture is incubated to allow for DNA synthesis.

  • Detection:

    • The newly synthesized DNA, labeled with biotin, is captured on a streptavidin-coated microplate.

    • The incorporated digoxigenin is detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).

    • A colorimetric substrate is added, and the absorbance is measured.[4]

  • Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the concentration of the test compound.

HIV-1 Viral Load Assay (Quantitative Real-Time PCR)

Objective: To quantify the amount of HIV-1 RNA in patient plasma.

Methodology:

  • Sample Collection and Processing: Whole blood is collected in EDTA tubes, and plasma is separated by centrifugation.

  • RNA Extraction: HIV-1 RNA is extracted from plasma samples using a commercial kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a specific primer and reverse transcriptase.[5]

  • Real-Time PCR:

    • The cDNA is amplified using primers and a probe specific to a conserved region of the HIV-1 genome (e.g., gag, pol).

    • The probe is labeled with a fluorescent reporter and a quencher. As amplification proceeds, the probe is cleaved, separating the reporter and quencher and leading to an increase in fluorescence.

  • Quantification: The amount of HIV-1 RNA in the original sample is determined by comparing the amplification cycle at which fluorescence crosses a threshold (Ct value) to a standard curve of known HIV-1 RNA concentrations.[5]

Signaling Pathways and Experimental Workflows

CCR5 Signaling and HIV-1 Entry Inhibition

The following diagram illustrates the mechanism of HIV-1 entry via the CCR5 co-receptor and the point of intervention for CCR5 antagonists like this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion Initiation This compound This compound (CCR5 Antagonist) This compound->CCR5 Inhibition

Caption: Mechanism of R5-tropic HIV-1 entry and inhibition by this compound.

Experimental Workflow for Antiretroviral Efficacy Testing

The diagram below outlines a typical workflow for evaluating the efficacy of a new antiretroviral agent.

Antiretroviral_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_endpoints Key Endpoints BindingAssay Receptor Binding Assay (e.g., CCR5) CellAssay Cell-based Antiviral Assay BindingAssay->CellAssay EnzymeAssay Enzymatic Assay (e.g., Reverse Transcriptase) EnzymeAssay->CellAssay Phase1 Phase I (Safety & PK in healthy volunteers) CellAssay->Phase1 Phase2 Phase II (Monotherapy Efficacy & Dose Ranging) Phase1->Phase2 Phase3 Phase III (Combination Therapy Efficacy & Safety) Phase2->Phase3 ViralLoad HIV-1 RNA (Viral Load) Phase2->ViralLoad CD4Count CD4+ Cell Count Phase2->CD4Count Safety Adverse Events Phase2->Safety Phase3->ViralLoad Phase3->CD4Count Phase3->Safety

References

INCB9471: A Comparative Analysis of a CCR5 Antagonist for HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the long-term efficacy and experimental data of INCB9471 with alternative CCR5 antagonists for researchers, scientists, and drug development professionals.

This compound is a potent and selective, orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of the most common strains of HIV-1 into host cells.[1][2] Developed by Incyte Corporation, this compound showed promise in early clinical development as a novel therapeutic agent for the treatment of HIV-1 infection.[2][3] This guide provides a comparative analysis of this compound, with a focus on its long-term efficacy in relation to other CCR5 antagonists, supported by available experimental data.

Mechanism of Action: Blocking the Viral Gateway

This compound functions by a mechanism distinct from many other antiretroviral drugs. Instead of targeting viral enzymes like reverse transcriptase or protease after the virus has entered the cell, this compound is a viral entry inhibitor.[1][4] It binds to the CCR5 co-receptor on the surface of host cells, primarily CD4+ T-cells, preventing the interaction between the viral envelope glycoprotein gp120 and CCR5.[1] This blockage of the CCR5 co-receptor is crucial as it inhibits the fusion of the viral and cellular membranes, thereby preventing the entry of R5-tropic HIV-1 strains into the cell.[1][3] This mechanism is particularly significant as R5-tropic viruses are the predominant strain in early-stage HIV infection.[3]

The signaling pathway for HIV-1 entry via the CCR5 co-receptor and the point of intervention for this compound is illustrated below.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Cell_Membrane CCR5->Cell_Membrane 3. Membrane Fusion & Viral Entry This compound This compound This compound->CCR5 Blocks Binding

Figure 1: HIV-1 Entry Signaling Pathway and this compound Mechanism of Action.

Comparative Efficacy: this compound vs. Other CCR5 Antagonists

While extensive long-term efficacy data for this compound is limited, early-phase clinical trials provided promising results. A key comparator for this compound is Maraviroc (brand name Selzentry®), the first FDA-approved CCR5 antagonist. Other CCR5 antagonists that have been in clinical development include Vicriviroc and Aplaviroc.

ParameterThis compoundMaravirocVicriviroc
Development Status Development appears to be discontinuedApproved and marketedDevelopment discontinued
Mean Max. Viral Load Reduction (log10 copies/mL) 1.81 (at day 16, 200mg once daily)[3][5]1.6 to 1.8 (at 24 weeks)1.5 to 1.9 (at 48 weeks)
Dosing Regimen in Studies 200mg once daily[3][5]150mg, 300mg once or twice daily5, 10, 15mg twice daily
Plasma Half-life Long (39 to 60 hours)[6]14 to 18 hours29 to 44 hours
In Vitro Potency (IC90) 9 nM against R5-HIV-1 strains[6]0.6 to 6.3 nM1.5 nM

This compound: A 14-day, placebo-controlled Phase II study in 23 HIV patients demonstrated that a 200mg once-daily dose of this compound resulted in a rapid and sustained reduction in viral load, with a mean maximal decline of 1.81 log10 copies/mL at day 16.[3][5] Notably, due to its long plasma half-life, viral load suppression was observed to continue well beyond the 14-day dosing period.[3][5]

Maraviroc: In contrast, extensive long-term data is available for Maraviroc. Phase III studies (MOTIVATE 1 and 2) in treatment-experienced patients with R5-tropic HIV-1 demonstrated that after 48 weeks, a significantly higher proportion of patients receiving Maraviroc plus optimized background therapy (OBT) achieved a viral load of less than 50 copies/mL compared to those receiving placebo plus OBT.

Vicriviroc: Clinical trials with Vicriviroc also showed significant viral load reductions in treatment-experienced patients. However, its development was discontinued due to concerns about a potential increased risk of malignancy.

Experimental Protocols

The evaluation of CCR5 antagonists like this compound involves a series of in vitro and in vivo studies to determine their potency, selectivity, and clinical efficacy.

In Vitro Assays

1. CCR5 Binding Affinity:

  • Objective: To determine the binding affinity of the compound to the CCR5 receptor.

  • Method: A common method is a competitive displacement assay using radiolabeled CCR5 ligands such as [125I]-MIP-1α or [125I]-RANTES.[7]

  • Procedure: Membranes from cells expressing CCR5 are incubated with the radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioactivity is measured, and the concentration of the compound that inhibits 50% of the radioligand binding (IC50) is calculated. The dissociation constant (Kd) can then be determined. For this compound, the Kd was found to be 3.1 nM in human peripheral blood mononuclear cells (PBMCs).[1][6]

2. Antiviral Activity Assay:

  • Objective: To measure the ability of the compound to inhibit HIV-1 replication in cell culture.

  • Method: PBMCs or specific cell lines susceptible to HIV-1 infection are infected with R5-tropic HIV-1 strains in the presence of varying concentrations of the test compound.

  • Procedure: After a defined incubation period (e.g., 3-7 days), viral replication is quantified by measuring the level of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The concentration of the compound that inhibits 50% or 90% of viral replication (IC50 or IC90) is determined. This compound demonstrated a mean IC90 of 9 nM against a panel of R5-HIV-1 strains.[6]

3. CCR5-Mediated Signaling Assays:

  • Objective: To confirm that the compound acts as an antagonist by blocking CCR5 signaling.

  • Methods:

    • Calcium Mobilization Assay: CCR5 activation by its natural ligands (e.g., RANTES) triggers an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this calcium flux.[7]

    • ERK Phosphorylation Assay: CCR5 signaling also leads to the phosphorylation of extracellular signal-regulated kinase (ERK). This can be detected by western blotting or specific immunoassays.

    • Receptor Internalization Assay: Ligand binding can induce the internalization of the CCR5 receptor. This can be monitored using flow cytometry with a fluorescently labeled antibody against CCR5.

  • This compound Results: this compound was shown to inhibit CCR5-mediated intracellular calcium mobilization, ERK phosphorylation, and receptor internalization with IC50 values of 16 nM, 3 nM, and 1.5 nM, respectively.[1]

Clinical Trial Workflow

The clinical development of an HIV-1 entry inhibitor like this compound typically follows a standardized workflow.

Clinical_Trial_Workflow cluster_preclinical Pre-clinical cluster_clinical Clinical Trials cluster_postmarket Post-marketing In_Vitro In Vitro Studies (Binding, Antiviral Activity, Signaling) Animal Animal Models (Pharmacokinetics, Toxicology) In_Vitro->Animal Phase1 Phase I (Safety, Tolerability, PK in Healthy Volunteers) Animal->Phase1 Phase2 Phase II (Dose-ranging, Efficacy & Safety in HIV+ Patients) Phase1->Phase2 Phase3 Phase III (Large-scale, Long-term Efficacy & Safety vs. Standard of Care) Phase2->Phase3 FDA_Review Regulatory Review & Approval Phase3->FDA_Review Phase4 Phase IV (Post-marketing Surveillance) FDA_Review->Phase4

Figure 2: Generalized Experimental Workflow for HIV-1 Entry Inhibitor Clinical Trials.

Conclusion

This compound demonstrated a promising profile as a CCR5 antagonist for HIV-1 treatment in early-stage studies, with potent in vitro activity and significant short-term viral load reduction in patients.[3][5][6] Its long plasma half-life suggested the potential for less frequent dosing, which could improve patient adherence.[6] However, the lack of publicly available long-term efficacy and safety data, and the apparent discontinuation of its clinical development, prevent a direct comparison with approved and established CCR5 antagonists like Maraviroc. Maraviroc remains the benchmark for this class of antiretroviral drugs, with a well-documented long-term efficacy and safety profile from extensive Phase III and post-marketing studies. The development of this compound and other CCR5 antagonists has nonetheless provided valuable insights into the therapeutic potential of targeting host factors in the treatment of HIV-1 infection.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of INCB9471

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of INCB9471, a potent and selective CCR5 antagonist with anti-HIV-1 activity. Given the nature of this compound, it is imperative to handle its disposal with stringent safety measures to protect laboratory personnel and the environment. The following procedures are based on general best practices for the disposal of potent pharmaceutical compounds, including antiviral and potentially cytotoxic agents.

Disclaimer: This guide provides general recommendations. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer or supplier for this compound and adhere to your institution's environmental health and safety (EHS) protocols.

Waste Categorization and Handling

All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. Proper segregation of waste at the point of generation is critical.

Waste TypeDescriptionRecommended Disposal Container
Solid Waste Contaminated items such as gloves, bench paper, pipette tips, and vials.Labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste Unused solutions containing this compound, and solvents used for cleaning contaminated glassware.Labeled, leak-proof, and chemically compatible hazardous waste container.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Labeled, puncture-proof sharps container for hazardous waste.
Grossly Contaminated PPE Gowns, and other PPE that are heavily contaminated with this compound.Double-bagged in labeled hazardous waste bags.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and double gloves, when handling this compound and its associated waste.

2. Waste Segregation at the Source:

  • Immediately segregate waste into the appropriate containers as described in the table above.

  • Do not mix hazardous waste with non-hazardous waste.

3. Solid Waste Disposal:

  • Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.

  • Ensure the container is kept closed when not in use.

4. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a labeled, leak-proof container.

  • Do not dispose of liquid waste down the drain.

  • The container should be compatible with the solvents used.

5. Sharps Waste Disposal:

  • Immediately place all contaminated sharps into a designated sharps container to prevent accidental punctures.

6. Decontamination of Work Surfaces:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Use a deactivating solution recommended by your institution's EHS for similar compounds, followed by a thorough cleaning with an appropriate solvent.

  • Dispose of all cleaning materials as hazardous solid waste.

7. Final Disposal:

  • Once waste containers are full (typically three-quarters full), securely seal them.

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all labeling and documentation are completed as per institutional and local regulations.

Disposal Procedure Workflow

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_final_disposal Final Disposal start Start: Handling this compound Waste ppe Don Appropriate PPE (Lab coat, goggles, double gloves) start->ppe waste_gen Identify Waste Type ppe->waste_gen solid Place in Labeled Hazardous Solid Waste Container waste_gen->solid Solid liquid Collect in Labeled Leak-Proof Liquid Waste Container waste_gen->liquid Liquid sharps Dispose in Labeled Hazardous Sharps Container waste_gen->sharps Sharps seal Securely Seal Full Containers (3/4 full) solid->seal liquid->seal sharps->seal contact_ehs Contact Institutional EHS for Pickup seal->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

Safeguarding Research: A Guide to Handling INCB9471

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and handling information for INCB9471, a potent CCR5 antagonist. Given the absence of a publicly available Safety Data Sheet (SDS), this guidance is based on best practices for handling potent, small-molecule research compounds. A formal risk assessment by the user's institution is mandatory before commencing any work with this substance.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is crucial to minimize exposure and ensure personnel safety when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles. Face shield worn over safety glasses or goggles.Protects against splashes, aerosols, and accidental eye contact with the compound. A face shield offers a broader area of protection.
Skin and Body Protection Disposable nitrile gloves (double-gloving recommended). Chemical-resistant lab coat (fully buttoned). Closed-toe shoes.Prevents dermal absorption of the compound. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. A lab coat protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatory. If handling outside of a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection (e.g., N95 respirator, half-mask, or full-face respirator with appropriate cartridges).This compound is a potent compound, and inhalation of airborne particles must be avoided. A chemical fume hood is the primary engineering control to prevent respiratory exposure.

Operational and Disposal Plans

Handling:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust.

  • Avoid generating dust or aerosols.

  • Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate thoroughly after use.

  • Wash hands thoroughly after handling, even if gloves were worn.

Disposal:

  • All waste contaminated with this compound, including disposable PPE, weighing paper, and empty containers, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of in standard laboratory trash or down the drain.

This compound Mechanism of Action: CCR5 Antagonism

This compound is an antagonist of the C-C chemokine receptor type 5 (CCR5). In the context of HIV-1, the virus utilizes CCR5 as a co-receptor to gain entry into host T-cells. The viral surface protein, gp120, first binds to the CD4 receptor on the T-cell, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes, and subsequent entry of the viral capsid into the host cell. This compound blocks this interaction by binding to CCR5, thereby preventing the virus from entering and infecting the cell.

INCB9471_Mechanism_of_Action cluster_hiv HIV-1 Virion cluster_tcell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Binding Viral_Entry Viral Entry CCR5->Viral_Entry 3. Membrane Fusion This compound This compound This compound->CCR5 Blocks Binding

Caption: Mechanism of this compound as a CCR5 antagonist preventing HIV-1 entry into a host T-cell.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.